molecular formula C9H16N4 B598636 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine CAS No. 1201935-36-5

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Cat. No.: B598636
CAS No.: 1201935-36-5
M. Wt: 180.255
InChI Key: XSXZKGLWPRJOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine (CAS 1201935-36-5) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer research. This amine-substituted pyrazole derivative with a methylpiperidine moiety has a molecular formula of C9H16N4 and a molecular weight of 180.25 g/mol . The compound serves as a key synthetic intermediate for the development of novel kinase inhibitors. Recent research highlights the application of this pyrazole-4-amine scaffold in the design and synthesis of potent and selective Cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a promising therapeutic target for overcoming resistance to CDK4/6 inhibitors in cancer treatment, and incorporating this core structure has been shown to improve inhibitory potency and selectivity profiles in novel drug candidates . This product is available for research and development purposes. It is recommended to store the compound in a dark place, sealed in dry conditions at 2-8°C to maintain stability . Please handle with appropriate safety precautions. The chemical has warning classifications and may cause skin and eye irritation or be harmful if swallowed or inhaled . Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXZKGLWPRJOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693379
Record name 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201935-36-5
Record name 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The synthetic route detailed herein is a robust two-step process commencing from commercially available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence:

  • N-Alkylation of 4-nitropyrazole: A Mitsunobu reaction is employed to couple 4-nitropyrazole with 1-methylpiperidin-4-ol, forming the key intermediate, 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is subsequently reduced via catalytic hydrogenation to yield the final product, this compound.

This approach is advantageous due to the mild reaction conditions of the Mitsunobu coupling and the high efficiency and chemoselectivity of the catalytic hydrogenation.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1. Synthetic Workflow for this compound A 4-Nitropyrazole C Mitsunobu Reaction (TPP, DIAD, THF) A->C B 1-Methylpiperidin-4-ol B->C D 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole C->D E Catalytic Hydrogenation (H₂, Pd/C, Methanol) D->E F This compound E->F

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

This procedure is adapted from a general method for the N-alkylation of 4-nitropyrazole using a Mitsunobu reaction.[1]

Reaction Scheme:

4-Nitropyrazole + 1-Methylpiperidin-4-ol --(TPP, DIAD, THF)--> 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitropyrazole113.081.0 g8.84 mmol
1-Methylpiperidin-4-ol115.171.22 g10.61 mmol
Triphenylphosphine (TPP)262.292.78 g10.61 mmol
Diisopropyl azodicarboxylate (DIAD)202.212.15 g (2.1 mL)10.61 mmol
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a stirred solution of 4-nitropyrazole (1.0 g, 8.84 mmol) and 1-methylpiperidin-4-ol (1.22 g, 10.61 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (2.78 g, 10.61 mmol).

  • Slowly add diisopropyl azodicarboxylate (2.1 mL, 10.61 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole as a solid.

Expected Yield: Based on analogous reactions, the yield is expected to be in the range of 60-80%.

Step 2: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of a similar 4-nitro-1H-pyrazole derivative.[2]

Reaction Scheme:

1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole --(H₂, Pd/C, Methanol)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole210.231.0 g4.76 mmol
Palladium on Carbon (10% Pd)-100 mg-
Methanol-25 mL-
Hydrogen (H₂) gas2.02--

Procedure:

  • To a solution of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1.0 g, 4.76 mmol) in methanol (25 mL) in a hydrogenation vessel, add 10% palladium on carbon (100 mg).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Expected Yield: The reduction of nitropyrazoles via catalytic hydrogenation is generally a high-yielding reaction, with reported yields often exceeding 95%.[2]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The presented two-step synthetic route provides a reliable and efficient method for the preparation of this compound. The use of a Mitsunobu reaction for the N-alkylation of 4-nitropyrazole followed by a high-yielding catalytic hydrogenation for the reduction of the nitro group offers a practical approach for obtaining this valuable heterocyclic amine for further research and development in the pharmaceutical field.

References

An In-depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. Due to the limited availability of public, experimentally validated data for this specific compound, this document consolidates predicted properties from various chemical databases and outlines general experimental protocols for the synthesis and characterization of similar pyrazole-containing molecules. The potential for this compound to act as a kinase inhibitor, a common therapeutic target for pyrazole derivatives, is also discussed in a generalized context. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation of this molecule.

Chemical Properties

This compound, with the CAS number 1201935-36-5, is a heterocyclic compound featuring a pyrazole ring linked to a methylpiperidine moiety.[1] Its fundamental chemical identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1201935-36-5[1]
Molecular Formula C₉H₁₆N₄[2]
Molecular Weight 180.25 g/mol [2]
Canonical SMILES CN1CCC(CC1)N2C=C(C=N2)N[2]
InChI Key XSXZKGLWPRJOMM-UHFFFAOYSA-N[2]
Physicochemical Properties
PropertyPredicted ValueSource
Boiling Point 335.0 ± 32.0 °C[3]
pKa 8.55 ± 0.10[3]
XlogP 0.0[2]

Note: These values are computationally predicted and have not been experimentally verified.

Spectral Data

While specific spectral data for this compound is not publicly available, predicted mass spectrometry data can provide insights into its fragmentation patterns.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 181.14478141.4
[M+Na]⁺ 203.12672148.1
[M-H]⁻ 179.13022143.3
[M+NH₄]⁺ 198.17132158.5
[M+K]⁺ 219.10066145.4
[M]⁺ 180.13695135.8
[M]⁻ 180.13805135.8

Data predicted using computational models.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in publicly accessible literature. However, general methods for the synthesis of substituted pyrazoles can be adapted.

General Synthesis of 4-Aminopyrazoles

A common route for the synthesis of 4-aminopyrazoles involves the reaction of a β-ketonitrile with a substituted hydrazine, followed by reduction of a nitro group or other precursor to the amine. A plausible synthetic workflow for this compound is outlined below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Cyclization with a β-dicarbonyl equivalent cluster_2 Step 3: Introduction of Amino Group A 1-Methyl-4-piperidone C 1-(1-Methylpiperidin-4-yl)hydrazine A->C Reaction with Hydrazine B Hydrazine E Substituted Pyrazole C->E Cyclocondensation D β-Ketonitrile or similar D->E G 4-Nitro-1-(1-methylpiperidin-4-yl)-1H-pyrazole E->G Nitration F Nitration I This compound G->I Reduction (e.g., H₂, Pd/C) H Reduction

Caption: Generalized synthetic workflow for this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the presence of the methylpiperidine and pyrazole moieties and the correct substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • Melting Point Analysis: The melting point would be determined using a standard melting point apparatus to assess the purity of the solid compound.

  • Solubility Assessment: The solubility would be determined by systematically testing the dissolution of the compound in various solvents (e.g., water, ethanol, DMSO, dichloromethane) at different concentrations.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore in many kinase inhibitors. Pyrazole derivatives are known to target a variety of kinases by competing with ATP for the binding site in the enzyme's catalytic domain.

Given this prevalence, a hypothetical signaling pathway involving the inhibition of a generic protein kinase is presented below.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism A Upstream Signal B Protein Kinase A->B Activates C Substrate Protein B->C Phosphorylates D Phosphorylated Substrate B->D ATP to ADP E Cellular Response (e.g., Proliferation, Survival) D->E Triggers Inhibitor 1-(1-methylpiperidin-4-yl) -1H-pyrazol-4-amine Inhibitor->B Binds to ATP pocket

Caption: Conceptual diagram of kinase inhibition by a pyrazole-based compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide has summarized the currently available chemical information and provided a framework for its synthesis and characterization based on established chemical principles. The lack of extensive experimental data highlights the opportunity for further research to fully elucidate the physicochemical properties and biological activities of this molecule. Such studies would be crucial in determining its potential as a lead compound for the development of new therapeutics.

References

Technical Whitepaper: Spectral and Methodological Analysis of a 1-(Piperidin-4-yl)-1H-pyrazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their diverse pharmacological activities. The incorporation of a piperidine moiety can further modulate the physicochemical properties and biological targeting of these molecules. This whitepaper details the spectral characterization and synthetic methodology for a representative N-Boc-protected 1-(piperidin-4-yl)-1H-pyrazole derivative, offering insights into the analytical profile of this important chemical scaffold.

Spectral Data Analysis

The structural confirmation of the target compound was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The quantitative data are summarized below.

NMR Spectral Data

The 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectral Data for tert-butyl 4-[1-(4-methylphenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.00s1HPyrazole 3-H
7.27–7.32m2HPhenyl 3,5-H
7.17–7.23m2HPhenyl 2,6-H
4.00–4.29m2HPiperidine 2,6-H
3.83s3HOCH3
3.10tt1HPiperidine 4-H
2.49–2.72m2HPiperidine 2,6-H
2.44s3HPhenyl-CH3
2.23qd2HPiperidine 3,5-H
1.49–1.61m2HPiperidine 3,5-H
1.44s9HC(CH3)3 (Boc)

Table 2: 13C NMR and HRMS Data

Data TypeValue
13C NMR Specific 13C NMR peak assignments for this compound were not detailed in the provided search results. However, related structures in the source study were fully characterized by 13C NMR.[1][2][3]
HRMS High-resolution mass spectrometry was used to confirm the elemental composition of the synthesized compounds in the study.[1][2][3]

Experimental Protocols

The synthesis of the title compound involves a multi-step process, beginning with the formation of a β-enamino diketone intermediate, followed by cyclization with a substituted hydrazine.

Synthesis of the β-Enamino Diketone Intermediate

The initial step involves the conversion of N-Boc-piperidine-4-carboxylic acid into a β-keto ester, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the β-enamino diketone. This intermediate is often used directly in the next step without extensive purification[1].

Synthesis of tert-butyl 4-[1-(4-methylphenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate[1]
  • Reaction Setup: The β-enamino diketone intermediate (1.5 mmol) is dissolved in ethanol (15 mL).

  • Addition of Hydrazine: To this solution, p-tolylhydrazine hydrochloride (1.5 mmol) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 18 hours.

  • Workup and Purification: The resulting residue is purified by column chromatography on silica gel, using an acetone/n-hexane (1:7, v/v) eluent system.

  • Product: The protocol yields the final product as yellowish crystals.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of the piperidinyl-pyrazole compound.

Synthetic Workflow A N-Boc-piperidine- 4-carboxylic acid B β-Enamino Diketone Intermediate A->B 1. β-Keto ester formation 2. DMF-DMA D Final Product: tert-butyl 4-[1-(4-methylphenyl)-4- (methoxycarbonyl)-1H-pyrazol-5-yl] piperidine-1-carboxylate B->D Ethanol, RT, 18h (Cyclization) C p-Tolylhydrazine Hydrochloride C->D Ethanol, RT, 18h (Cyclization)

Caption: Synthetic pathway for the target pyrazole derivative.

Experimental_Workflow start Dissolve β-Enamino Diketone in Ethanol add_hydrazine Add p-Tolylhydrazine HCl start->add_hydrazine react Stir at Room Temperature (18 hours) add_hydrazine->react purify Column Chromatography (Silica Gel, Acetone/Hexane) react->purify product Isolate Pure Product (Yellowish Crystals) purify->product

Caption: Step-by-step experimental laboratory workflow.

References

Structure Elucidation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. Due to the absence of extensive published experimental data for this specific molecule, this document outlines a putative synthetic pathway and predicts the expected analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis, characterization, and further development of pyrazole-based compounds in the pharmaceutical and agrochemical sectors. Detailed hypothetical experimental protocols for synthesis and characterization are provided, alongside data interpretation guidelines.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound incorporates a 4-aminopyrazole moiety linked to a 1-methylpiperidine group, suggesting potential interactions with various biological targets. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the correct identification and characterization of a new chemical entity. This guide details the methodologies and expected outcomes for the comprehensive structural analysis of this target compound.

Proposed Synthesis

A plausible synthetic route for this compound is proposed, commencing from commercially available starting materials. The general strategy involves the construction of the 4-aminopyrazole ring followed by N-alkylation with the 1-methylpiperidine moiety.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-nitro-1H-pyrazole. A solution of 1H-pyrazole (1 eq.) in concentrated sulfuric acid is cooled to 0°C. A mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for 4 hours, then poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole. To a solution of 4-nitro-1H-pyrazole (1 eq.) and 4-hydroxy-1-methylpiperidine (1.2 eq.) in anhydrous tetrahydrofuran (THF), triphenylphosphine (1.5 eq.) is added. The mixture is cooled to 0°C, and diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole.

Step 3: Synthesis of this compound. 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1 eq.) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway 1H-pyrazole 1H-pyrazole 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole 1H-pyrazole->4-nitro-1H-pyrazole HNO3, H2SO4 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole 4-nitro-1H-pyrazole->1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole 4-hydroxy-1-methylpiperidine, PPh3, DIAD This compound This compound 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole->this compound H2, Pd/C

Caption: Proposed synthetic route for this compound.

Spectroscopic and Spectrometric Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic and spectrometric techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HPyrazole H-5
~7.2s1HPyrazole H-3
~4.0m1HPiperidine H-4 (CH-N)
~3.5br s2HNH₂
~2.9m2HPiperidine H-2e, H-6e
~2.2s3HN-CH₃
~2.1m2HPiperidine H-2a, H-6a
~1.9m2HPiperidine H-3e, H-5e
~1.7m2HPiperidine H-3a, H-5a

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~138Pyrazole C-5
~130Pyrazole C-3
~125Pyrazole C-4 (C-NH₂)
~58Piperidine C-4 (CH-N)
~55Piperidine C-2, C-6
~46N-CH₃
~32Piperidine C-3, C-5
Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry High-resolution mass spectrometry (HRMS) is to be performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the molecular ion. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion
181.1448[M+H]⁺ (Monoisotopic)
203.1267[M+Na]⁺
98.1022[C₆H₁₂N]⁺ (1-methylpiperidin-4-yl cation)
84.0813[C₅H₁₀N]⁺ (Fragment from piperidine ring)

Diagram of the Predicted Mass Spectrometry Fragmentation

Fragmentation_Pathway cluster_M Molecular Ion [M]⁺˙ m/z = 180 cluster_F1 Fragment 1 m/z = 98 cluster_F2 Fragment 2 m/z = 84 M [C9H16N4]⁺˙ F1 [C6H12N]⁺ M->F1 α-cleavage F2 [C5H10N]⁺ F1->F2 Loss of CH2

Caption: Predicted major fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
2950-2800StrongC-H stretching (aliphatic)
1620MediumN-H bending (amine)
1550MediumC=N stretching (pyrazole ring)
1450MediumC-H bending (aliphatic)

Biological Activity Assessment Workflow

Given the prevalence of pyrazole derivatives in drug discovery, a preliminary assessment of the biological activity of this compound is warranted. A general workflow for initial screening is proposed.

Diagram of the Biological Screening Workflow

Biological_Screening start Synthesized Compound step1 In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) start->step1 step2 Kinase Inhibition Profiling (Panel of common kinases) step1->step2 step3 Antimicrobial Screening (MIC against bacterial/fungal strains) step2->step3 step4 Lead Identification and Optimization step3->step4 end Candidate for Further Development step4->end

Caption: General workflow for initial biological activity screening.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structure elucidation of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the predicted analytical data serves as a benchmark for experimental verification. The outlined methodologies for spectroscopic and spectrometric analysis, along with the suggested workflow for biological screening, provide a solid foundation for researchers to undertake the synthesis and characterization of this and related novel pyrazole derivatives. Rigorous experimental work is required to validate the predictions made within this guide and to fully uncover the chemical and biological properties of this promising compound.

Navigating the Chemical Landscape of 4-Amino Pyrazole Derivatives: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its 4-amino substituted derivatives are of particular interest due to their prevalence in a wide array of biologically active compounds.[1][2] Understanding the reactivity and stability of this privileged heterocyclic system is paramount for the rational design and development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core chemical principles governing 4-amino pyrazole derivatives, supported by experimental data and detailed protocols.

Core Reactivity of the 4-Amino Pyrazole Nucleus

The chemical behavior of 4-amino pyrazole derivatives is dictated by the interplay of the pyrazole ring's aromaticity and the electronic properties of the exocyclic amino group. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, rendering it a weak base.[3] The presence of the amino group at the C4 position significantly influences the electron density of the ring, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution Reactions

The pyrazole nucleus is generally susceptible to electrophilic attack, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring.[3] Common electrophilic substitution reactions include:

  • Halogenation: The pyrazole ring can be halogenated, typically at the C4 position if unsubstituted.[3]

  • Nitration: Nitration of pyrazoles can lead to the formation of 4-nitropyrazoles, which are key intermediates in the synthesis of 4-amino pyrazoles through subsequent reduction.[4][5] The reaction often involves the rearrangement of an initially formed 1-nitropyrazole.[3]

  • Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position.[3]

Reactions of the Amino Group

The exocyclic amino group at the C4 position exhibits typical reactivity for an aromatic amine, allowing for a variety of functionalization strategies.

  • Acylation: The amino group can be readily acylated to form the corresponding amides. This is a common strategy for introducing diverse side chains and modulating the biological activity of the molecule.[3]

  • Condensation with Aldehydes: 4-amino pyrazoles can undergo condensation reactions with various aldehydes to form Schiff bases (imines).[6][7] This reaction provides a straightforward method for introducing substituted aryl or alkyl groups.

  • Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then undergo a variety of transformations, such as Sandmeyer-type reactions, to introduce a range of substituents at the C4 position.[8]

Stability Profile of 4-Amino Pyrazole Derivatives

The stability of 4-amino pyrazole derivatives is a critical factor in their development as drug candidates, influencing their shelf-life, formulation, and in vivo behavior. Key aspects of their stability include thermal, hydrolytic, and metabolic stability.

Thermal Stability

The thermal stability of 4-amino pyrazole derivatives can vary significantly depending on the nature of the substituents on the pyrazole ring. Highly nitrated derivatives, for instance, are often investigated for their energetic properties and their thermal decomposition is a key characteristic.

CompoundMethodDecomposition Temperature (°C)Activation Energy (kJ/mol)Reference
4-Amino-3,5-dinitro-1H-pyrazole (LLM-116)DSCStage 1: ~173, Stage 2: ~236Stage 1: 106.97, Stage 2: 138.98[4]
4-AminopyrazoleMelting Point77-82-[9]

Note: The decomposition of LLM-116 is a multi-stage process. The temperatures provided indicate the approximate onset of each decomposition stage.

Tautomeric Stability

Aminopyrazoles can exist in different tautomeric forms, and the relative stability of these tautomers is influenced by the substitution pattern on the pyrazole ring. Theoretical calculations and experimental data suggest that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole tautomer. However, the presence of electron-withdrawing groups at the 4-position can favor the 5-amino tautomer.

Metabolic Stability

For drug development, understanding the metabolic stability of a compound is crucial. Studies using human liver microsomes can provide insights into the in vivo half-life of a drug candidate. The metabolic stability of 4-amino pyrazole derivatives can be significantly improved by modifying their structure, for example, by replacing metabolically labile groups with more stable bioisosteres.

Compound IDKey Structural FeaturesAssay SystemMetabolic Stability OutcomeReference
6Acrylamide electrophile, olefin/aromatic linkerHuman Liver Microsomes-
16Phenyl bioisostere instead of aniline acrylamideHuman Liver MicrosomesSignificantly improved compared to compound 6

Note: Specific half-life and intrinsic clearance values were not provided in a comparable format in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of 4-amino pyrazole derivatives, compiled from various sources.

Synthesis of 4-Amino Pyrazole Derivatives via Thorpe-Ziegler Cyclization

This method is a common and effective way to synthesize 4-amino pyrazoles.[4]

Protocol:

  • N-Alkylation of Enaminonitrile: To a solution of the starting enaminonitrile in anhydrous DMF, add anhydrous K₂CO₃ as a base. Then, add the desired α-haloketone and stir the mixture at room temperature.

  • Cyclization: The N-alkylated intermediate will spontaneously undergo intramolecular cyclization.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino pyrazole derivative.

Synthesis of 4-Amino Pyrazoles via Reduction of 4-Nitropyrazoles

This is a two-step process involving the nitration of a pyrazole followed by the reduction of the nitro group.[4][5]

Protocol:

  • Nitration: Treat the starting pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.

  • Isolation of 4-Nitropyrazole: After the reaction, carefully pour the mixture onto ice and collect the precipitated 4-nitropyrazole by filtration.

  • Reduction: Dissolve the 4-nitropyrazole in a suitable solvent (e.g., ethanol) and perform a reduction of the nitro group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) or with a chemical reducing agent (e.g., SnCl₂/HCl).

  • Work-up and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by chromatography or recrystallization.

Condensation of 4-Amino Pyrazoles with Aldehydes

This protocol describes the formation of Schiff bases from 4-amino pyrazoles.[6]

Protocol:

  • Reaction Setup: Dissolve the 4-amino pyrazole derivative and the corresponding aldehyde in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation of Product: Upon cooling, the Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

  • Purification: If necessary, recrystallize the product from an appropriate solvent to obtain the pure imine derivative.

Signaling Pathways and Experimental Workflows

The biological activity of 4-amino pyrazole derivatives is often attributed to their ability to modulate specific signaling pathways. Furthermore, their synthesis follows well-defined experimental workflows.

Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK_ERK MAPK/ERK Pathway JAK JAK Kinase STAT STAT JAK->STAT Phosphorylation Gene Gene Expression STAT->Gene PI3K PI3K AKT AKT PI3K->AKT Activation Cell_Growth Cell Growth & Survival AKT->Cell_Growth MAPK MAPK ERK ERK MAPK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Amino Pyrazole Derivative Inhibitor->JAK Inhibitor->PI3K Inhibitor->MAPK

Caption: Key signaling pathways modulated by 4-amino pyrazole derivatives.

Synthesis_Workflow cluster_Thorpe_Ziegler Thorpe-Ziegler Synthesis cluster_Nitration_Reduction Nitration-Reduction Pathway Enaminonitrile Enaminonitrile Alkylation N-Alkylation with α-Haloketone Enaminonitrile->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Product1 4-Amino Pyrazole Derivative Cyclization->Product1 Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration Nitro_Pyrazole 4-Nitropyrazole Nitration->Nitro_Pyrazole Reduction Reduction of Nitro Group Nitro_Pyrazole->Reduction Product2 4-Amino Pyrazole Derivative Reduction->Product2

Caption: Common synthetic workflows for 4-amino pyrazole derivatives.

References

potential biological targets of pyrazole-piperidine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets of Pyrazole-Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperidine ring provides a versatile framework for designing potent and selective ligands for various biological targets. This technical guide explores the key biological targets of pyrazole-piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Cannabinoid Receptors (CB1 and CB2)

Pyrazole-piperidine derivatives have been extensively studied as antagonists of the cannabinoid receptors, particularly the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating appetite, pain, and mood.

Quantitative Data: CB1 and CB2 Receptor Antagonism
CompoundTargetAssayIC50 / Ki (nM)Reference
SR141716ACB1Receptor Binding AssayKi: 20 nM[1]
AM251CB1Receptor Binding AssayKi: 7.49 nM[1]
Various AnalogsCB1/CB2Receptor Binding AssayVaries[2]
Experimental Protocols

CB1 Receptor Binding Assay:

A common method for determining the affinity of compounds for the CB1 receptor is a competitive radioligand binding assay.

  • Source: Membranes from CHO cells stably expressing the human CB1 receptor.

  • Radioligand: [3H]CP55,940, a potent cannabinoid agonist.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity on the filter is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

CB1_Signaling Ligand Cannabinoid Ligand CB1R CB1 Receptor Ligand->CB1R Activates Gi Gi CB1R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Antagonist Pyrazole-Piperidine Antagonist Antagonist->CB1R Blocks

Caption: CB1 Receptor Signaling Pathway.

Cyclin-Dependent Kinases (CDKs)

Certain pyrazole-piperidine scaffolds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs is a promising strategy for cancer therapy.

Quantitative Data: CDK Inhibition
CompoundTargetAssayIC50 (nM)Reference
AT7519CDK2Enzyme Inhibition Assay110[3]
Experimental Protocols

CDK2 Enzyme Inhibition Assay:

The inhibitory activity of compounds against CDK2 can be determined using a variety of in vitro kinase assays.

  • Enzyme: Recombinant human CDK2/cyclin E complex.

  • Substrate: A peptide or protein substrate that is specifically phosphorylated by CDK2, such as histone H1.

  • Detection:

    • Radiometric Assay: Utilizes [γ-32P]ATP. The incorporation of the radiolabeled phosphate into the substrate is measured.

    • Luminescence-based Assay: Measures the depletion of ATP using an enzyme-coupled reaction that produces light.

  • Procedure:

    • The CDK2/cyclin E enzyme is incubated with the test compound at various concentrations.

    • The substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP remaining is quantified.

    • The IC50 value is calculated from the dose-response curve.

Signaling Pathway

CDKs, in conjunction with their cyclin partners, regulate the progression of the cell cycle through the phosphorylation of key substrate proteins.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 Cyclin D Rb Rb CDK46->Rb Phosphorylates CDK2E CDK2 Cyclin E CDK2E->S Promotes G1/S Transition CDK2A CDK2 Cyclin A CDK2A->G2 Promotes S/G2 Transition CDK1 CDK1 Cyclin B CDK1->M Promotes G2/M Transition E2F E2F Rb->E2F Inhibits Inhibitor Pyrazole-Piperidine Inhibitor (e.g., AT7519) Inhibitor->CDK2E Inhibits Inhibitor->CDK2A Inhibits

Caption: Cell Cycle Regulation by CDKs.

Coagulation Factor Xa

Pyrazole-piperidine derivatives have been designed as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. FXa inhibitors are used as anticoagulants for the prevention and treatment of thromboembolic disorders.[4]

Quantitative Data: Factor Xa Inhibition
CompoundTargetAssayIC50 (nM)Reference
Compound 4aFactor XaIn vitro FXa inhibition assay13.4[4]
Experimental Protocols

In Vitro Factor Xa Inhibition Assay:

The inhibitory activity of compounds against FXa is typically measured using a chromogenic substrate assay.

  • Enzyme: Purified human Factor Xa.

  • Substrate: A chromogenic substrate that is specifically cleaved by FXa to release a colored product (e.g., p-nitroaniline).

  • Procedure:

    • The FXa enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.

    • The chromogenic substrate is added to initiate the reaction.

    • The rate of color development is monitored spectrophotometrically at a specific wavelength.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. Factor Xa plays a central role in this cascade.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin FXa->Prothrombin Converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->FXa Inhibits

Caption: The Blood Coagulation Cascade.

Other Notable Targets

The versatility of the pyrazole-piperidine scaffold has led to its exploration against a variety of other biological targets.

Quantitative Data: Diverse Targets
Compound ClassTargetAssayPotencyReference
Pyrazolyl piperidinesCCR5/CXCR4Anti-HIV-1 AssayDual inhibition[5][6]
Pyrazole derivativesMeprin α and βEnzyme Inhibition AssayLow nM to pM IC50[7]
N-2-pyridyl pyrazoleDapEEnzyme Inhibition AssayIC50: 35.6 µM[8]
Pyrazole-based compoundsUrease, ButyrylcholinesteraseEnzyme Inhibition AssaySelective inhibition[9]
PhenyldihydropyrazolonesTrypanosoma cruziAnti-parasitic AssaypIC50 up to 6.4[10]

This guide provides a comprehensive overview of the key biological targets of pyrazole-piperidine scaffolds, supported by quantitative data, experimental methodologies, and pathway visualizations. The diverse range of targets highlights the importance of this scaffold in modern drug discovery and provides a foundation for the future design of novel therapeutic agents.

References

The Ascendancy of 1-Substituted-1H-Pyrazol-4-Amines: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, structure-activity relationships, and therapeutic potential of a privileged scaffold in medicinal chemistry.

The 1-substituted-1H-pyrazol-4-amine core has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides a comprehensive review of this versatile chemical entity, offering researchers, scientists, and drug development professionals a detailed exploration of its synthesis, biological activities, and therapeutic applications, with a particular focus on its role in the development of kinase inhibitors.

Synthetic Strategies: Building the Core

The construction of the 1-substituted-1H-pyrazol-4-amine scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a foundational reaction in pyrazole synthesis first described by Knorr.[1] Modifications of this approach, along with other strategies such as 1,3-dipolar cycloaddition, allow for the introduction of a wide array of substituents at the 1-position and elsewhere on the pyrazole ring, enabling fine-tuning of the molecule's properties.[2]

A general synthetic pathway to obtain 1-substituted-1H-pyrazol-4-amines often starts with the reaction of a substituted hydrazine with a suitable β-ketoester or a related 1,3-dielectrophile to form the pyrazole ring. Subsequent nitration at the 4-position followed by reduction of the nitro group yields the desired 4-amino functionality.

Synthesis_Workflow Hydrazine Substituted Hydrazine (R-NHNH2) Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Cyclocondensation Pyrazolone Substituted Pyrazolone Cyclocondensation->Pyrazolone Nitration Nitration (e.g., HNO3/H2SO4) Pyrazolone->Nitration Nitro_Pyrazole 4-Nitro-1-substituted-1H-pyrazole Nitration->Nitro_Pyrazole Reduction Reduction (e.g., H2/Pd-C, SnCl2) Nitro_Pyrazole->Reduction Final_Product 1-Substituted-1H-pyrazol-4-amine Reduction->Final_Product

A generalized synthetic workflow for 1-substituted-1H-pyrazol-4-amines.

A Versatile Pharmacophore in Kinase Inhibition

A significant body of research highlights the utility of the 1-substituted-1H-pyrazol-4-amine scaffold in the design of potent and selective kinase inhibitors.[3] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to the discovery of compounds with significant CDK2 inhibitory activity.[4] For instance, compound 15 from this series demonstrated a Ki of 0.005 µM against CDK2 and exhibited sub-micromolar antiproliferative activity across a panel of cancer cell lines.[4] Mechanistic studies revealed that this compound induces cell cycle arrest at the S and G2/M phases and promotes apoptosis.[4]

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_Cyclin CDK2/Cyclin E/A Complex Rb Retinoblastoma (Rb) Protein CDK2_Cyclin->Rb Phosphorylation E2F E2F Transcription Factors Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->S Promotes entry Inhibitor 1-Substituted-1H-pyrazol-4-amine (e.g., Compound 15) Inhibitor->CDK2_Cyclin Inhibits

Mechanism of CDK2 inhibition by 1-substituted-1H-pyrazol-4-amine derivatives.
Janus Kinase (JAK) Inhibition

The 1-substituted-1H-pyrazol-4-amine scaffold has also been successfully employed in the development of Janus Kinase (JAK) inhibitors.[5] The JAK/STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in inflammatory diseases and cancers. A series of 4-amino-(1H)-pyrazole derivatives were designed and synthesized as potent JAK inhibitors.[5] Notably, compound 3f from this series displayed impressive inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively.[5]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3f 3.42.23.5[5]
11b ---[5]

Note: Specific IC50 values for compound 11b against individual JAKs were not provided in the abstract, but it showed potent cytotoxicity in cell-based assays.[5]

Other Kinase Targets

Beyond CDKs and JAKs, this versatile scaffold has been utilized to target other important kinases:

  • Src Kinase: 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been developed as potent Src inhibitors, with compound 1j showing an IC50 of 0.0009 μM.[6] These compounds have demonstrated significant antitumor activity in models of triple-negative breast cancer.[6]

  • Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors, with potential applications in neurodegenerative disorders and cancer.[7]

  • PCTAIRE Family Kinases: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been used to develop selective inhibitors of the understudied PCTAIRE family of kinases, including CDK16.[3]

Broader Biological Activities

The biological significance of the 1-substituted-1H-pyrazol-4-amine core extends beyond kinase inhibition. Pyrazole derivatives, in general, are known to exhibit a wide spectrum of pharmacological properties, including:

  • Anti-inflammatory activity: Certain pyrazole derivatives have shown promising anti-inflammatory effects.[8]

  • Anticancer activity: Many pyrazole-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10]

  • Antimicrobial and Antifungal activity: The pyrazole nucleus is a component of various compounds with antibacterial and antifungal properties.[10][11]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 4,5-dihydro-1H-pyrazole derivatives have been designed as inhibitors of nNOS, suggesting potential neuroprotective applications.[12]

Experimental Protocols: A Glimpse into the Lab

The synthesis of these compounds involves well-established organic chemistry techniques. Below is a representative experimental protocol for the synthesis of a pyrimidine-based 4-amino-(1H)-pyrazole derivative, adapted from the literature.[5]

General Procedure for the Synthesis of Pyrimidine-Based 4-Amino-(1H)-pyrazole Derivatives (3a-m):

  • Synthesis of Intermediate (2a-m): A mixture of the appropriate 5-substituted-2,4-dichloropyrimidine and a various aromatic amine is reacted under acidic (e.g., HCl) or basic (e.g., DIPEA, Et3N, Na2CO3) conditions in a suitable solvent such as DMF or ethanol. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the intermediate is isolated.

  • Synthesis of Final Compound (3a-m): The intermediate (2a-m) is then reacted with 1H-pyrazol-4-amine in the presence of a catalyst, such as trifluoroacetic acid (TFA), at an elevated temperature, often using microwave irradiation, to yield the target 4-amino-(1H)-pyrazole derivative.

Experimental_Workflow Start Starting Materials: - 5-substituted-2,4-dichloropyrimidine - Aromatic amine Step1 Reaction with Base/Acid in Solvent (e.g., DMF, EtOH) Start->Step1 Intermediate Intermediate 2a-m Step1->Intermediate Step2 Reaction with 1H-pyrazol-4-amine and TFA (Microwave) Intermediate->Step2 Product Final Product 3a-m Step2->Product Purification Purification and Characterization Product->Purification

A schematic of the experimental workflow for synthesizing pyrimidine-based 4-amino-(1H)-pyrazoles.

Conclusion and Future Directions

The 1-substituted-1H-pyrazol-4-amine scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and its ability to interact with key biological targets, particularly protein kinases, have cemented its status as a privileged structure in medicinal chemistry. Future research will likely focus on further exploring the chemical space around this core, aiming to develop next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this versatile scaffold holds significant promise for the discovery of new treatments for a wide range of human diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of N-methylpiperidine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylpiperidine, a simple heterocyclic amine, serves as a crucial scaffold in a multitude of pharmacologically active compounds. Its derivatives have shown significant promise in various therapeutic areas, including analgesia, neuroscience, and as anticancer agents.[1] The physicochemical properties of molecules containing the N-methylpiperidine moiety are paramount in drug discovery and development, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of N-methylpiperidine and its derivatives, detailed experimental protocols for their determination, and an illustrative example of a key signaling pathway modulated by N-methylpiperidine-containing drugs.

Physicochemical Properties of N-methylpiperidine

The fundamental physicochemical characteristics of N-methylpiperidine provide a baseline for understanding the behavior of its more complex derivatives. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃NN/A
Molecular Weight 99.17 g/mol N/A
pKa 10.08N/A
logP 1.44N/A
Aqueous Solubility MiscibleN/A
Melting Point -50 °CN/A
Boiling Point 106-107 °CN/A
Density 0.816 g/mL at 25 °CN/A

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standardized protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[2]

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the N-methylpiperidine-containing compound in deionized water. If the compound's solubility is limited, a co-solvent system (e.g., water-methanol) may be used.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid (for basic compounds). Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve. For more precise determination, the first or second derivative of the titration curve can be calculated to accurately locate the equivalence point.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B D Add Titrant Incrementally B->D Titrate Sample C Calibrate pH Meter C->D E Record pH D->E F Plot Titration Curve E->F Generate Data G Determine Equivalence Point F->G H Calculate pKa G->H

Experimental workflow for pKa determination.
Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold-standard for experimental logP determination.[3][4]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer. This ensures that both phases are in equilibrium before the experiment.

  • Sample Preparation: Prepare a stock solution of the N-methylpiperidine-containing compound in the aqueous phase (phosphate buffer). The concentration should be accurately known and detectable in both phases.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. After shaking, allow the phases to separate completely.

  • Phase Separation and Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of the partition coefficient.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption.

Methodology:

  • Sample Preparation: Add an excess amount of the solid N-methylpiperidine-containing compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Signaling Pathway Modulation by N-methylpiperidine Derivatives

Many N-methylpiperidine derivatives exhibit their pharmacological effects by modulating specific signaling pathways. A prominent example is the interaction of certain analgesic compounds containing this scaffold with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5]

Activation of the µ-opioid receptor by an agonist leads to a cascade of intracellular events that ultimately result in an analgesic effect. The binding of the agonist induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of calcium influx and the efflux of potassium hyperpolarize the neuron, reducing its excitability and neurotransmitter release, which contributes to the analgesic effect.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Ca²⁺ Channel Ca_in Ca²⁺ Influx VGCC->Ca_in Mediates GIRK K⁺ Channel K_out K⁺ Efflux GIRK->K_out Mediates Agonist N-Methylpiperidine Derivative (Agonist) Agonist->MOR Binds to G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced signaling contributes to Ca_in->Analgesia Leads to K_out->Analgesia Leads to

µ-Opioid receptor signaling pathway.

Conclusion

The N-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry. A thorough understanding and precise measurement of the physicochemical properties of its derivatives are indispensable for the successful design and development of new therapeutics. The protocols and information presented in this guide offer a foundational resource for researchers in this field, enabling a more rational approach to drug discovery. The illustrative signaling pathway highlights the importance of these properties in the context of molecular interactions and pharmacological outcomes.

References

Methodological & Application

Application Notes and Protocols: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview and experimental protocols for the characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, a novel small molecule inhibitor targeting protein kinases. The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known for its ability to interact with the ATP-binding site of various kinases.[1] This document outlines the potential applications of this compound in studying kinase signaling pathways and provides detailed protocols for its evaluation in both biochemical and cellular assays. The dysregulation of protein kinase activity is a known driver of numerous diseases, including cancer, making inhibitors like this compound valuable tools for research and drug development.[1]

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Consequently, they are significant targets for therapeutic intervention, particularly in oncology.[1] The compound this compound belongs to the pyrazole class of kinase inhibitors, which have shown promise in targeting a variety of kinases such as Akt, Aurora kinases, MAP kinases, and Janus kinases (JAK).[1] This document serves as a guide for researchers and scientists in the fields of cell biology, pharmacology, and drug discovery to investigate the kinase inhibitory potential of this compound.

Data Presentation

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. This data is representative of the type of results that would be generated in a kinase screening assay and is intended for illustrative purposes.

Target KinaseIC50 (nM)Assay Type
Kinase A15Biochemical
Kinase B85Biochemical
Kinase C250Biochemical
Kinase D>1000Biochemical
Kinase E45Cellular

Signaling Pathways

The following diagram illustrates a common signaling pathway that is often modulated by pyrazole-based kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt

A representative kinase signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • This compound

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all wells.[1]

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[1]

  • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

In_Vitro_Workflow A Prepare serial dilution of inhibitor B Add inhibitor, controls to 384-well plate A->B C Add kinase enzyme solution B->C D Incubate for inhibitor-enzyme binding C->D E Add ATP/substrate mix to start reaction D->E F Incubate for kinase reaction E->F G Add ADP-Glo™ reagent to stop reaction F->G H Measure luminescence G->H I Calculate IC50 H->I

Workflow for the in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a target protein within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.[1]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH.[1]

Cell_Based_Workflow A Seed and culture cells B Treat cells with inhibitor A->B C Lyse cells and quantify protein B->C D SDS-PAGE and Western Blot transfer C->D E Block membrane D->E F Incubate with primary antibody (phospho-specific) E->F G Incubate with secondary antibody F->G H Detect chemiluminescence G->H I Analyze band intensity H->I

Workflow for the cell-based phosphorylation assay.

Troubleshooting

IssuePossible CauseSolution
High variability in IC50 values Inaccurate pipetting; Compound precipitationCalibrate pipettes; Ensure compound is fully dissolved in DMSO and assay buffer
No kinase inhibition observed Inactive compound; Incorrect ATP concentrationVerify compound integrity; Optimize ATP concentration to be near the Km of the kinase
Weak or no signal in Western Blot Low protein expression; Ineffective antibodyUse a positive control cell line; Test a range of antibody concentrations
High background in Western Blot Insufficient blocking; High antibody concentrationIncrease blocking time or change blocking agent; Titrate primary and secondary antibodies

Conclusion

This compound is a promising candidate for kinase inhibition studies. The protocols and information provided in these application notes offer a solid foundation for researchers to explore its biological activity and mechanism of action. By employing a combination of in vitro and cell-based assays, a comprehensive understanding of this compound's potential as a research tool or therapeutic agent can be achieved.

References

protocol for synthesizing 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is based on established chemical principles for pyrazole synthesis and functionalization.

Introduction

This compound is a heterocyclic compound incorporating both a pyrazole and a piperidine moiety. Substituted pyrazoles are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. This protocol details a plausible and robust two-step synthetic pathway starting from commercially available materials. The synthesis involves an initial N-alkylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro group to the desired primary amine.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in two main steps:

  • Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole. This step involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable derivative of 1-methylpiperidine. A common method for such alkylations is a nucleophilic substitution reaction.

  • Step 2: Synthesis of this compound. This step is achieved through the reduction of the nitro group of the intermediate compound to an amine. Several methods are available for nitro group reduction, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocols

Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

This procedure is adapted from general methods for the N-alkylation of pyrazoles.

Materials and Reagents:

  • 4-nitro-1H-pyrazole

  • 4-chloro-1-methylpiperidine hydrochloride (or the corresponding tosylate or mesylate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloro-1-methylpiperidine hydrochloride (1.1-1.3 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

This procedure follows a standard protocol for the reduction of an aromatic nitro group.

Materials and Reagents:

  • 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Celite®

Procedure:

  • Dissolve 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add palladium on carbon (10 wt. %, ~5-10 mol %) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
14-nitro-1H-pyrazole, 4-chloro-1-methylpiperidine HClK₂CO₃, DMF80-10012-2460-80
21-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole10% Pd/C, H₂, MethanolRoom Temp.4-1285-95

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction start_materials 4-nitro-1H-pyrazole + 4-chloro-1-methylpiperidine HCl intermediate 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole start_materials->intermediate K2CO3, DMF 80-100 °C final_product This compound intermediate->final_product 10% Pd/C, H2 Methanol, RT

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Logical Relationship of Key Components

This diagram shows the relationship between the starting materials, intermediate, and the final product.

LogicalRelationship SM1 4-nitro-1H-pyrazole Intermediate 1-(1-methylpiperidin-4-yl) -4-nitro-1H-pyrazole SM1->Intermediate SM2 4-chloro-1-methylpiperidine hydrochloride SM2->Intermediate Product 1-(1-methylpiperidin-4-yl) -1H-pyrazol-4-amine Intermediate->Product Reduction

Caption: Relationship between starting materials, intermediate, and final product.

Application Notes and Protocols for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is a synthetic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Pyrazole derivatives have been widely investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its potential as a modulator of cellular processes, with a focus on its hypothesized role as a cyclin-dependent kinase (CDK) inhibitor.

Hypothesized Mechanism of Action

Based on the prevalence of the aminopyrazole scaffold in known kinase inhibitors, it is hypothesized that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are key enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The proposed mechanism involves the compound binding to the ATP-binding pocket of a CDK, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity
Kinase TargetIC50 (nM)
CDK2/Cyclin E150
CDK1/Cyclin B850
Aurora Kinase A>10,000
VEGFR2>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h treatment
MCF-7Breast Cancer2.5
HCT116Colon Cancer5.1
A549Lung Cancer8.3
HeLaCervical Cancer4.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4/6 PI3K/Akt Pathway->Cyclin D/CDK4/6 Cyclin E/CDK2 Cyclin E/CDK2 Cyclin D/CDK4/6->Cyclin E/CDK2 G1 Phase Cyclin A/CDK2 Cyclin A/CDK2 Cyclin E/CDK2->Cyclin A/CDK2 S Phase Cyclin B/CDK1 Cyclin B/CDK1 Cyclin A/CDK2->Cyclin B/CDK1 G2 Phase M Phase M Phase Cyclin B/CDK1->M Phase This compound This compound This compound->Cyclin E/CDK2 Inhibition

Caption: Hypothesized Signaling Pathway Inhibition.

workflow cluster_0 Cell Viability (MTT Assay) cluster_1 Cell Cycle Analysis (Flow Cytometry) A1 Seed cells in 96-well plate A2 Treat with compound A1->A2 A3 Incubate for 72h A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate for 4h A4->A5 A6 Add solubilization solution A5->A6 A7 Measure absorbance at 570 nm A6->A7 B1 Seed cells in 6-well plate B2 Treat with compound B1->B2 B3 Incubate for 24h B2->B3 B4 Harvest and fix cells B3->B4 B5 Stain with Propidium Iodide B4->B5 B6 Analyze by flow cytometry B5->B6

Caption: Experimental Workflow Diagram.

G cluster_0 Cellular State cluster_1 Molecular Interaction Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Normal Cell Cycle Normal Cell Cycle Active CDK2 Active CDK2 Active CDK2->Uncontrolled Cell Proliferation Drives Inhibited CDK2 Inhibited CDK2 Inhibited CDK2->Normal Cell Cycle Restores Compound 1-(1-methylpiperidin-4-yl)- 1H-pyrazol-4-amine Compound->Inhibited CDK2 Binds to & Inhibits

Caption: Logical Relationship of Compound Action.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle distribution.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 2 mL of complete medium into a 6-well plate.

    • Incubate overnight at 37°C.

    • Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control.

    • Incubate for 24 hours at 37°C.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control.

Application Notes and Protocols for In Vitro Kinase Screening of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential.[2][3] Compounds with a pyrazole core have been developed to target a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, Fms-like tyrosine kinase 3 (FLT3), and mitogen-activated protein (MAP) kinases.[2][4][5][6]

This document provides a detailed framework for the in vitro kinase screening of the novel compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, these application notes offer a comprehensive protocol based on established methodologies for screening pyrazole-based kinase inhibitors. The provided protocols and data table templates are intended to guide researchers in designing and executing their own screening campaigns.

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical in vitro inhibitory activity (IC50 values) for this compound, hereafter referred to as "Compound X," against a panel of selected kinases. This format is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Target KinaseCompound X IC50 (nM)Reference InhibitorReference Inhibitor IC50 (nM)
CDK2/cyclin A15AT751910
Aurora A120Alisertib (MLN8237)1.2
Aurora B85AZD1152-HQPA0.36
FLT3250Quizartinib (AC220)1.1
ERK2>10,000Ulixertinib (BVD-523)<1
RIPK3>10,000GSK'8725.8

Experimental Protocols

A variety of assay formats are available to measure kinase activity, including radiometric, enzyme-linked immunosorbent (ELISA), and luminescence or fluorescence-based assays.[7] The following is a detailed protocol for a common luminescence-based in vitro kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction.

Luminescence-Based In Vitro Kinase Inhibition Assay

This protocol describes a method to measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination (e.g., 100 µM to 0.026 µM).[8]

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

  • Enzyme Addition:

    • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]

    • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.[2][9]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Termination and Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents.

    • Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The kinase activity is inversely proportional to the luminescent signal.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Mandatory Visualizations

Signaling Pathway

Many pyrazole-based inhibitors target cyclin-dependent kinases, which are key regulators of the cell cycle. The diagram below illustrates a simplified CDK-mediated cell cycle pathway, a potential target for this compound.

CDK-Mediated Cell Cycle Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D Compound_X 1-(1-methylpiperidin-4-yl)- 1H-pyrazol-4-amine (Compound X) Compound_X->CDK2 inhibits

Caption: Hypothetical inhibition of the CDK2-mediated cell cycle by Compound X.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro kinase inhibitor screening campaign, from initial compound testing to IC50 determination.

In Vitro Kinase Screening Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Confirmation cluster_selectivity Selectivity Profiling Single_Dose_Screen Single-Dose Screening (e.g., 10 µM) Identify_Hits Identify Hits (% Inhibition > Threshold) Single_Dose_Screen->Identify_Hits Dose_Response_Assay Dose-Response Assay (e.g., 10-point curve) Identify_Hits->Dose_Response_Assay Hits Calculate_IC50 Calculate IC50 Values Dose_Response_Assay->Calculate_IC50 Selectivity_Screen Screen Hits Against Kinase Panel Calculate_IC50->Selectivity_Screen Determine_Selectivity Determine Selectivity Profile Selectivity_Screen->Determine_Selectivity End Lead Compound Prioritization Determine_Selectivity->End Start Start Start->Single_Dose_Screen

References

Application of Pyrazole Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology. Their versatile chemical structure allows for the synthesis of a wide range of derivatives that exhibit potent and selective anticancer activities. These compounds have been shown to target various key players in cancer progression, including protein kinases, tubulin, and DNA. This document provides a comprehensive overview of the application of pyrazole derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanisms of Action of Pyrazole Derivatives in Cancer

Pyrazole derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1. Kinase Inhibition: A predominant mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Several pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. EGFR is a key driver of tumor cell proliferation, while VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting both these receptors, pyrazole derivatives can simultaneously halt tumor growth and cut off its blood supply.[1][2]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are essential for cell cycle progression. Pyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell replication.[3]

  • Other Kinase Targets: Pyrazole scaffolds are also found in inhibitors of other important cancer-related kinases such as Aurora kinases, B-Raf, and Janus kinases (JAKs).[4][5]

2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Some pyrazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

3. DNA Intercalation: Certain pyrazole derivatives have been shown to interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death.

Quantitative Data: In Vitro Efficacy of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific protein kinases. Lower IC50 values indicate higher potency.

Pyrazole DerivativeCancer Cell LineTarget(s)IC50 (µM)Reference
Compound 43 MCF-7 (Breast)PI3 Kinase0.25[1]
Compound 25 HT29, PC3, A549, U87MGVEGFR-23.17 - 6.77[1]
Compound 37 MCF-7 (Breast)Apoptosis Induction5.21[1]
Compounds 33 & 34 HCT116, MCF-7, HepG2, A549CDK2< 23.7 (cell lines), 0.074 & 0.095 (CDK2)[1]
Compound 50 HepG2 (Liver)EGFR, VEGFR-20.71 (HepG2), 0.09 (EGFR), 0.23 (VEGFR-2)[1]
Compound 59 HepG2 (Liver)DNA Binding2[1]
4-bromophenyl substituted pyrazole A549, HeLa, MCF-7Not specified8.0 (A549), 9.8 (HeLa), 5.8 (MCF-7)[6]
Compound 10 A549 (Lung)EGFR2.2 (A549), 0.97 (EGFR)[6]
Compound 42 WM266.4 (Melanoma), MCF-7 (Breast)BRAF0.12 (WM266.4), 0.16 (MCF-7)[7]
Compound 6 HCT116 (Colon), MCF-7 (Breast)Aurora A kinase0.39 (HCT116), 0.46 (MCF-7), 0.16 (Aurora A)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of pyrazole derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Pyrazole derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivative in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the serially diluted compound, and the kinase assay buffer.

  • Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment with the pyrazole derivative.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of protein expression and signaling pathway activation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anticancer efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Pyrazole derivative formulation

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole derivative (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K Pyrazole Pyrazole Derivative Pyrazole->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis pyrazole pyrazole pyrazole->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways inhibited by pyrazole derivatives.

CDK2_Signaling cluster_cell_cycle Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CellCycleArrest Cell Cycle Arrest G1_S_Transition G1/S Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition promotes Pyrazole Pyrazole Derivative Pyrazole->CDK2 Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway Pyrazole Pyrazole Derivative ROS ROS Generation Pyrazole->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Bax->Mitochondria promotes pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_workflow Evaluation of Pyrazole Derivatives cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Start Start: Pyrazole Derivative Synthesis In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Cell_Viability Cell Viability (MTT Assay) Kinase_Inhibition Kinase Inhibition Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle Cell Cycle Analysis Western_Blot Western Blot End End: Lead Compound Identification In_Vivo->End Xenograft Xenograft Model

References

Application Notes and Protocols: Evaluation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific anti-inflammatory properties of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is limited. The following application notes and protocols are based on the activities of structurally related pyrazole and piperidine derivatives that have been evaluated in common inflammatory disease models. The presented data and potential mechanisms of action are illustrative and intended to serve as a guide for the experimental evaluation of this compound.

Introduction

Inflammatory diseases represent a significant area of unmet medical need. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, present in several approved anti-inflammatory drugs like celecoxib. Compounds combining a pyrazole core with a piperidine moiety are of interest due to their potential to modulate key inflammatory pathways. This compound is a novel compound with structural similarities to known inhibitors of inflammatory mediators. These notes provide a framework for assessing its potential as an anti-inflammatory agent using standard preclinical models.

Potential Mechanism of Action

Based on related pyrazole derivatives, this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[1][2][] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[][4] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.[4][5]

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor binds ikk IKK Complex receptor->ikk activates compound 1-(1-methylpiperidin-4-yl) -1H-pyrazol-4-amine compound->ikk inhibits ikba p-IκBα ikk->ikba phosphorylates nfkb_inactive NF-κB (Inactive) ikba->nfkb_inactive releases nfkb_active NF-κB (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus translocates to transcription Gene Transcription nucleus->transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines leads to

Caption: Proposed NF-κB inhibitory pathway.

Data Presentation: In Vitro and In Vivo Efficacy of Analogous Compounds

The following tables summarize representative data from published studies on pyrazole derivatives in common inflammation assays. This data provides a benchmark for the expected potency and efficacy of new chemical entities in this class.

Table 1: In Vitro Anti-inflammatory Activity of Representative Pyrazole Analogs
Compound IDAssay TypeCell LineStimulantMeasured EndpointIC50 (µM)Reference
Analog ACOX-2 Inhibition-Arachidonic AcidPGE2 Production0.09[6]
Analog B15-LOX Inhibition-Linoleic Acid-1.96[7]
Analog CNF-κB ActivityRAW 264.7LPSNF-κB Reporter3.1[2]
Analog DCytokine ReleaseRAW 264.7LPSTNF-α Production5.0[8]
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Analogs
Compound IDAnimal ModelAdministrationDose (mg/kg)Endpoint% InhibitionReference
Analog ERat Carrageenan Paw EdemaOral10Paw Volume65-80%[8]
Analog FRat Carrageenan Paw EdemaOral5Paw Edema58%[9]
Analog GMouse LPS-induced TNF-αIntraperitoneal20Serum TNF-α72%[10]
Analog HRat Cotton Pellet GranulomaOral5Granuloma Weight52%[9]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro LPS-Induced Cytokine Release in Macrophages

This protocol assesses the ability of a test compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophage cells.

G start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with Test Compound incubate1->pretreat incubate2 Incubate 1h pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect elisa Measure Cytokines (TNF-α, IL-6) by ELISA collect->elisa end End elisa->end

Caption: Workflow for in vitro cytokine release assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[11]

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Final Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Determine the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[11]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.[12][13][14]

G cluster_time Timing is Critical start Start acclimate Acclimatize Wistar Rats (1 week) start->acclimate fast Fast Rats Overnight acclimate->fast baseline Measure Baseline Paw Volume (t=0) fast->baseline dosing Administer Test Compound (p.o. or i.p.) baseline->dosing wait Wait 1 hour carrageenan Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw wait->carrageenan measure Measure Paw Volume at 1, 2, 3, and 4 hours post-injection carrageenan->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

Caption: Workflow for Carrageenan-Induced Paw Edema model.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (Lambda, Type IV)

  • 0.9% Saline solution

  • Test compound

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plebthysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

  • Dosing: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[13][15]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[15]

  • Data Analysis:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100.

References

Application Notes and Protocols for In Vivo Testing of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Many of these biological activities are attributed to the inhibition of key signaling pathways involved in disease pathogenesis. The successful preclinical development of pyrazole-based drug candidates hinges on rigorous in vivo testing to evaluate their efficacy, pharmacokinetic profiles, and safety.

These application notes provide a comprehensive guide to the experimental design for the in vivo evaluation of pyrazole compounds. Detailed protocols for toxicity, pharmacokinetic, and efficacy studies are presented, along with templates for data presentation and visualization of relevant signaling pathways.

Preclinical In Vivo Experimental Workflow

A typical preclinical workflow for evaluating pyrazole compounds in vivo involves a sequential assessment of toxicity, pharmacokinetics, and efficacy. This staged approach ensures that only compounds with acceptable safety and drug-like properties advance to more complex and resource-intensive efficacy models.

experimental_workflow Formulation Compound Formulation Toxicity Toxicity Studies (Acute & Chronic) Formulation->Toxicity Determine Maximum Tolerated Dose (MTD) PK Pharmacokinetic (PK) Studies Toxicity->PK Select Doses for PK Studies Efficacy Efficacy Studies (e.g., Anti-inflammatory, Anticancer) PK->Efficacy Inform Dosing Regimen for Efficacy DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis Evaluate Therapeutic Potential

Caption: A generalized workflow for the in vivo evaluation of pyrazole compounds.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results. The following tables provide templates for summarizing data from key in vivo studies.

Table 1: Summary of Acute Oral Toxicity Data

Compound IDDose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Pyrazole-A50050/5No observable adverse effects
100050/5Mild lethargy observed within 2 hours, resolved by 24 hours
200051/5Lethargy, piloerection. One mortality at 48 hours.
Vehicle Control050/5No observable adverse effects

Table 2: Summary of Pharmacokinetic Parameters

Compound IDDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
Pyrazole-B10IV15000.0832002.5
50PO8001.045003.1
Vehicle Control0-N/AN/AN/AN/A

Table 3: Summary of Anti-Inflammatory Efficacy Data (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control00.85 ± 0.05-
Pyrazole-C100.62 ± 0.0427.1
300.41 ± 0.0351.8
Indomethacin100.35 ± 0.0258.8

Table 4: Summary of Anticancer Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control01250 ± 150-
Pyrazole-D25750 ± 12040.0
50400 ± 9068.0
Positive ControlVaries350 ± 8072.0

Experimental Protocols

Compound Formulation

Proper formulation is critical to ensure the solubility and bioavailability of pyrazole compounds for in vivo administration.

Protocol 3.1.1: Preparation of an Oral Suspension

  • Weighing: Accurately weigh the required amount of the pyrazole compound.

  • Wetting: In a clean mortar, add a small amount of a suitable wetting agent (e.g., 0.5% Tween® 80 in water) to the compound and triturate to form a uniform paste.

  • Suspending Vehicle: Gradually add the suspending vehicle (e.g., 0.5% carboxymethyl cellulose in water) to the paste while continuously triturating to form a homogenous suspension.

  • Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust the final volume with the suspending vehicle.

  • Storage: Store the suspension at 4°C and ensure it is well-vortexed before each administration.

Toxicity Studies

Toxicity studies are essential to determine the safety profile of the pyrazole compound and to establish a safe dose range for subsequent efficacy studies.

Protocol 3.2.1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

  • Animal Acclimatization: Acclimate animals (e.g., female Sprague-Dawley rats) for at least 5 days prior to dosing.

  • Dosing: Administer a single oral dose of the pyrazole compound to one animal. A starting dose of 2000 mg/kg is often used for compounds not expected to be highly toxic.[3]

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[4]

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This process is continued until the reversal of the outcome is observed in a sufficient number of animals to allow for the estimation of the LD50.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 3.2.2: Sub-chronic (90-Day) Oral Toxicity Study in Rodents

  • Group Allocation: Randomly assign animals (e.g., rats) to at least three dose groups and one control group (vehicle only).

  • Daily Dosing: Administer the pyrazole compound or vehicle orally once daily for 90 consecutive days.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and measure body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

  • Pathology: At the end of the 90-day period, euthanize the animals and perform a full necropsy, including organ weight measurements and histopathological examination of selected tissues.[5]

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the pyrazole compound.

Protocol 3.3.1: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Preparation: For intravenous (IV) dosing, cannulate the jugular vein of the animals (e.g., rats) one day prior to the study.

  • Dosing: Administer a single dose of the pyrazole compound via the intended clinical route (e.g., oral gavage) and IV to separate groups of animals.[6]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the pyrazole compound.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[8]

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of the pyrazole compound in relevant animal models of disease.

Protocol 3.4.1: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema in Rats

  • Group Allocation: Randomly assign rats to control, test compound, and positive control (e.g., indomethacin) groups.[9]

  • Compound Administration: Administer the pyrazole compound or controls orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Protocol 3.4.2: Anticancer Efficacy - Xenograft Tumor Model in Nude Mice

  • Cell Culture: Culture human cancer cells (e.g., a cell line known to be sensitive to the pyrazole compound's target) under sterile conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).[2][11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, pyrazole compound at different doses, and a positive control) and begin daily administration of the compounds.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice, excise the tumors, and weigh them.

Signaling Pathway Visualizations

Many pyrazole derivatives exert their therapeutic effects by targeting specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

COX-2 Signaling Pathway in Inflammation

Pyrazole compounds like celecoxib are known to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12]

COX2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->COX2 Inhibition

Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.

VEGFR-2 Signaling Pathway in Angiogenesis

Several pyrazole-based kinase inhibitors target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[1]

VEGFR2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Gene_Expression->Angiogenesis Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibition

Caption: An overview of the VEGFR-2 signaling pathway in angiogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a multi-step process. It begins with the synthesis of a Boc-protected piperidinyl pyrazole, followed by functionalization of the pyrazole ring to introduce the amino group, and concludes with deprotection and N-methylation of the piperidine ring.

Q2: What are the critical reaction steps that significantly impact the overall yield?

A2: The formation of the pyrazole ring, the nitration and subsequent reduction to form the 4-amino group, and the final N-methylation of the piperidine are all critical steps. Inefficient execution of any of these can lead to a substantial decrease in the overall yield.

Q3: Are there any commercially available starting materials that can shorten the synthesis?

A3: Yes, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate that is commercially available from several suppliers.[1][2][3][4] Starting from this intermediate can significantly reduce the number of synthetic steps.

Q4: What are the common side reactions to be aware of during the N-methylation of the piperidine?

A4: A common side reaction is quaternization of the piperidine nitrogen, where multiple methyl groups are added. This can be minimized by carefully controlling the stoichiometry of the methylating agent and the reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield in the synthesis of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Possible Cause Suggested Solution
Incomplete reaction of the starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction temperature or time.
Inefficient nitration of the pyrazole ring.Ensure the use of a suitable nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid.[5] The reaction temperature should be carefully controlled to prevent side reactions.
Degradation of the product during workup.Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Problem 2: Incomplete reduction of the nitro group to an amine.
Possible Cause Suggested Solution
Inactive or insufficient reducing agent.Use a fresh batch of the reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon. Ensure the correct stoichiometry of the reducing agent is used.
Catalyst poisoning during hydrogenation.Ensure the starting material and solvent are free of impurities that could poison the catalyst. If using a heterogeneous catalyst, ensure proper agitation to maintain catalyst suspension.
Incomplete reaction.Monitor the reaction by TLC or LC-MS. If the reaction is slow, consider increasing the hydrogen pressure or the amount of catalyst.
Problem 3: Low yield during the N-methylation of the piperidine ring.
Possible Cause Suggested Solution
Formation of quaternary ammonium salt.Use a stoichiometric amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Adding the methylating agent slowly to the reaction mixture can also help to minimize this side reaction.
Incomplete reaction.Ensure the use of a suitable base (e.g., potassium carbonate or triethylamine) to neutralize the acid formed during the reaction. The reaction can be gently heated to drive it to completion.
Competing reaction at the pyrazole amine.While less likely due to the lower nucleophilicity of the aromatic amine, protection of the 4-aminopyrazole group may be considered if significant side products are observed.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

This protocol is adapted from general procedures for pyrazole nitration.[5]

  • To a solution of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

This protocol is based on standard nitro group reduction methods.

  • Dissolve tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (5 equivalents) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of this compound

This protocol involves deprotection of the Boc group followed by N-methylation.

  • Deprotection: Dissolve tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in dioxane. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 1-(piperidin-4-yl)-1H-pyrazol-4-amine.

  • N-methylation: Dissolve the hydrochloride salt in methanol and add potassium carbonate (3 equivalents). To this suspension, add formaldehyde (1.2 equivalents, 37% aqueous solution) followed by sodium borohydride (1.5 equivalents) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection & Methylation start1 tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate reagent1 HNO3, H2SO4 start1->reagent1 product1 tert-butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate reagent1->product1 reagent2 SnCl2·2H2O or H2/Pd-C product1->reagent2 product2 tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate reagent2->product2 reagent3 1. HCl/Dioxane 2. HCHO, NaBH4, K2CO3 product2->reagent3 final_product This compound reagent3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Problem Areas cluster_solutions Troubleshooting Steps low_yield Low Overall Yield nitration Inefficient Nitration low_yield->nitration reduction Incomplete Reduction low_yield->reduction methylation Poor Methylation low_yield->methylation sol_nitration Optimize nitrating agent concentration and temperature. Monitor reaction progress. nitration->sol_nitration Address with sol_reduction Use fresh reducing agent/catalyst. Check for catalyst poisons. reduction->sol_reduction Address with sol_methylation Control stoichiometry of methylating agent. Optimize base and temperature. methylation->sol_methylation Address with

Caption: Troubleshooting logic for low yield optimization.

References

Technical Support Center: Purification of Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole-piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of pyrazole-piperidine compounds?

A1: Common impurities include unreacted starting materials, reagents, regioisomers, and byproducts from side reactions. Depending on the synthetic route, these can include residual 1,3-dicarbonyl compounds, hydrazines, or incompletely cyclized intermediates.[1][2]

Q2: My pyrazole-piperidine compound shows significant tailing during silica gel column chromatography. What can I do to improve the peak shape?

A2: Tailing is a frequent issue when purifying basic compounds like those containing a piperidine moiety on acidic silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of triethylamine (0.1-1% v/v) or a 7N solution of ammonia in methanol (1-2%) in your eluent can help to improve peak shape by competing for binding sites on the silica.[3]

  • Use a different stationary phase: Consider using basic or neutral alumina, or amine-deactivated silica gel.[3]

  • Employ reverse-phase chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be effective.[3]

Q3: I am observing a low recovery of my compound after flash chromatography. What are the likely causes?

A3: Low recovery can be due to irreversible binding to the silica gel, especially for strongly basic compounds.[3] Using the mobile phase modifications mentioned in Q2 can help. Additionally, ensure that your compound is not degrading on the silica gel, which can sometimes occur with sensitive molecules.

Q4: My pyrazole-piperidine compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the solution temperature is above the compound's melting point or due to the presence of significant impurities.[4][5] To address this:

  • Increase the solvent volume: Adding more of the "good" solvent can lower the saturation temperature.[6]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[6]

  • Change the solvent system: Experiment with different solvents or solvent mixtures.[6]

  • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.[6]

Q5: How can I separate regioisomers of a pyrazole-piperidine compound?

A5: The separation of regioisomers can be challenging but is often achievable.

  • Column Chromatography: Careful optimization of the mobile phase polarity can often allow for the separation of regioisomers by flash chromatography.[7]

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective separation method.[6] This may require multiple recrystallization cycles.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Symptom Possible Cause Solution
Very little or no solid precipitates upon cooling.Too much solvent was used.Reduce the solvent volume by evaporation and allow the solution to cool again.[5]
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent where the compound has lower solubility when cold.[6]
A significant amount of product remains in the mother liquor.The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize precipitation.[6]
Issue 2: Impure Crystals After Recrystallization
Symptom Possible Cause Solution
Crystals are colored.Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities. Be aware this may slightly reduce your yield.[6]
Purity does not improve significantly after recrystallization.The chosen solvent does not effectively differentiate between the product and the impurity.Perform solubility tests to find a solvent that dissolves the impurity well at all temperatures but the desired compound only when hot.
The solution cooled too quickly, trapping impurities in the crystal lattice.Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[8]

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazole-Piperidine Compounds

Purification Method Typical Yield Range Typical Purity Range Advantages Disadvantages
Column Chromatography (Silica Gel) 30-80%>95%Widely applicable, good for separating compounds with different polarities.Can be time-consuming, potential for sample loss on the column, especially for basic compounds.[3]
Recrystallization 50-90%>98%Can yield very pure material, scalable.Requires a suitable solvent, risk of "oiling out," may have lower recovery.[4][6]
Purification via Salt Formation 60-95%>99%Highly effective for purifying basic compounds, can remove closely related impurities.Requires an additional step to liberate the free base, may not be suitable for all compounds.

Note: The values presented are typical ranges and can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Pyrazole-Piperidine Compound

This protocol is designed for the purification of a basic pyrazole-piperidine compound using silica gel chromatography with a basic modifier.

Materials:

  • Crude pyrazole-piperidine compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, methanol)

  • Triethylamine (TEA)

  • TLC plates, chamber, and UV lamp

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4. To counteract the basicity of the compound, add 0.5% (v/v) of TEA to the eluent.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Dry pack the column with silica gel.

    • Add another layer of sand on top of the silica gel.

    • Wet the column by running the initial, least polar mobile phase through the silica gel until it is fully saturated.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a polar solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for "dry loading," dissolve the compound, adsorb it onto a small amount of silica gel, and evaporate the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified pyrazole-piperidine compound.

Protocol 2: Recrystallization of a Pyrazole-Piperidine Compound

This protocol describes a single-solvent recrystallization method.

Materials:

  • Crude pyrazole-piperidine compound

  • A suitable recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Büchner funnel and filter flask

  • Ice bath

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to boiling while stirring until the solid completely dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 3: Purification via Salt Formation

This protocol is effective for purifying basic pyrazole-piperidine compounds by forming an acid addition salt.

Materials:

  • Crude pyrazole-piperidine compound

  • A suitable organic solvent (e.g., diethyl ether, ethyl acetate)

  • An acid (e.g., hydrochloric acid in a suitable solvent, or gaseous HCl)

  • A base for neutralization (e.g., sodium hydroxide solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

  • Dissolution: Dissolve the crude compound in a suitable organic solvent.

  • Salt Formation: Slowly add a solution of the acid (e.g., 2M HCl in diethyl ether) to the stirred solution of the compound. The hydrochloride salt should precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the organic solvent.

  • Liberation of the Free Base:

    • Suspend the purified salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Slowly add a base (e.g., 1M NaOH) while stirring until the aqueous layer is basic (check with pH paper).

    • The salt will decompose, and the free base will dissolve in the organic layer.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified pyrazole-piperidine compound.

Mandatory Visualization

Troubleshooting_Chromatography start Start: Impure Pyrazole-Piperidine Compound issue Problem with Column Chromatography? start->issue tailing Peak Tailing? issue->tailing Yes other_method Consider Alternative Purification (Recrystallization, Salt Formation) issue->other_method No low_recovery Low Recovery? tailing->low_recovery No solution_tailing Add Basic Modifier (e.g., TEA) to Eluent or Use Alumina/Deactivated Silica tailing->solution_tailing Yes solution_recovery Use Basic Modifier or Check for Compound Degradation low_recovery->solution_recovery Yes end_purified Purified Compound low_recovery->end_purified No solution_tailing->end_purified solution_recovery->end_purified

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting_Recrystallization start Start: Crude Pyrazole-Piperidine for Recrystallization oiling_out Compound 'Oiling Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Increase Solvent Volume Slow Down Cooling Change Solvent System Use Seed Crystal oiling_out->solution_oiling Yes solution_yield Minimize Hot Solvent Volume Ensure Thorough Cooling Select Optimal Solvent low_yield->solution_yield Yes pure_crystals Pure Crystals Obtained low_yield->pure_crystals No solution_oiling->pure_crystals solution_yield->pure_crystals repurify Consider Repurification or Alternative Method pure_crystals->repurify If still impure

Caption: Troubleshooting workflow for recrystallization.

References

improving solubility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine for assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the solubility of this compound for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific public data on the aqueous solubility of this compound is limited, its structure suggests key properties. The molecule contains a basic piperidine nitrogen and a pyrazole amine group, which can be protonated.[1][2] Compounds with amine groups often exhibit pH-dependent solubility, tending to be more soluble in acidic conditions where they can form protonated, more polar salts.[3][4][5] The pyrazole ring and the methylpiperidine group contribute to its hydrophobicity, which may lead to low solubility in neutral aqueous buffers.[6][7]

Q2: What is the first step I should take if the compound precipitates in my aqueous assay buffer?

A2: The initial and most common step is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[8] This "kinetic solubility" approach is standard for high-throughput screening.[9] However, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%, often <0.5%) to avoid affecting the biological system.[3] If precipitation still occurs upon dilution, further optimization is necessary.

Q3: How does pH impact the solubility of this compound?

A3: Due to the presence of basic amine groups, the compound's solubility is expected to increase significantly as the pH decreases.[1][5] In acidic solutions, these amines become protonated, forming more soluble cationic species. It is crucial to determine the optimal pH for your experiment that maintains compound solubility without compromising the integrity of your assay (e.g., enzyme activity or cell viability).[3]

Q4: Can co-solvents other than DMSO be used?

A4: Yes, other water-miscible organic solvents, known as co-solvents, can be used to increase solubility.[10] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][12] The choice of co-solvent depends on the specific compound and the tolerance of the biological assay. A screening of different co-solvents at various concentrations is often required to find the optimal conditions.[13][14]

Q5: What are cyclodextrins and can they help improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like the compound , forming inclusion complexes that have enhanced aqueous solubility.[16][17][18] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations for this purpose.[19][20]

Troubleshooting Guide

This guide provides structured approaches to resolving common solubility issues encountered with this compound.

Issue 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.
  • Cause: The aqueous buffer cannot maintain the compound in solution at the desired final concentration (low kinetic solubility).

  • Solutions:

    • Decrease Final Concentration: Determine the highest workable concentration that remains in solution.

    • Modify Buffer pH: Lower the pH of the assay buffer incrementally (e.g., from 7.4 to 7.0, 6.5) and observe solubility. The amine groups on the compound should become protonated, increasing solubility.[4]

    • Introduce a Co-solvent: If the assay permits, add a small percentage of a co-solvent like ethanol or PEG 400 to the final aqueous solution.[12]

    • Use Solubility Enhancers: Incorporate a solubilizing agent like a cyclodextrin into the assay buffer before adding the compound.[15]

Issue 2: Inconsistent results across experiments, possibly due to precipitation.
  • Cause: The compound may be forming a supersaturated solution that is not stable over the time course of the experiment, leading to gradual precipitation.

  • Solutions:

    • Perform a Kinetic Solubility Assay: Measure the solubility at different time points (e.g., 1h, 4h, 24h) to understand the stability of your solution.[9]

    • Visually Inspect Plates: Before and after the assay, inspect microplates for any signs of precipitation.

    • Filter the Final Solution: For certain applications, preparing a saturated solution and then filtering or centrifuging it to remove undissolved particles can provide a consistent, albeit lower, concentration.[21]

Issue 3: Need to prepare a high-concentration aqueous stock without organic solvents.
  • Cause: The intrinsic aqueous solubility of the free base is too low.

  • Solutions:

    • Salt Formation: Prepare a salt of the compound. Since the compound is basic, reacting it with an acid (e.g., HCl, tartaric acid) can create a salt form with significantly higher aqueous solubility.[22] Many compounds are supplied as hydrochloride salts for this reason.[23]

    • pH Adjustment: Dissolve the compound directly in a buffer with a sufficiently low pH (e.g., pH 4-5) where it is fully protonated and soluble.

    • Cyclodextrin Complexation: Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) and dissolve the compound in this solution. This can substantially increase the achievable concentration.[19]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common approaches to improving compound solubility.

Table 1: Common Co-solvents for In Vitro Assays

Co-solvent Typical Starting Concentration Max Tolerated (Cell-based) Notes
DMSO 0.1 - 0.5% < 1% Most common initial solvent. Can be toxic at higher concentrations.
Ethanol 0.5 - 1% ~1-2% Can be effective but also more volatile and may have biological effects.
PEG 400 1 - 5% Up to 10% A less toxic option, often used in preclinical formulations.[12]

| Propylene Glycol | 1 - 5% | Up to 5% | Another common vehicle for in vivo and in vitro studies. |

Table 2: pH Modification Effect on Amine-Containing Compounds

pH Range Predominant Species Expected Relative Solubility Rationale
Acidic (e.g., < 6) Protonated (Cationic) High The protonated amine groups form favorable interactions with water.[5]
Neutral (e.g., 7.4) Mixture of Neutral & Protonated Moderate to Low Solubility is highly dependent on the compound's pKa.

| Basic (e.g., > 8) | Neutral (Free Base) | Low | The uncharged form is less polar and more likely to precipitate.[1] |

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This method assesses the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate in an aqueous buffer.[21][24]

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your chosen aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4) in a clear 96-well plate. This creates a range of final compound concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[21]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is the concentration at which the turbidity signal significantly increases above the background.[25]

Protocol 2: Solubility Enhancement using pH Adjustment
  • Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake or rotate the vials at a constant temperature for an extended period (e.g., 24 hours) to allow the solution to reach equilibrium.[9]

  • Separation: Centrifuge the samples at high speed or filter them through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Comparison: Plot the measured solubility against the buffer pH to identify the optimal pH for dissolution.

Visualizations

G cluster_start Start cluster_methods Troubleshooting Steps cluster_solutions Solutions start Compound Solubility Issue (Precipitation in Assay) stock 1. Prepare 10-20 mM Stock in 100% DMSO start->stock dilute 2. Dilute into Assay Buffer (Final DMSO <0.5%) stock->dilute observe 3. Observe for Precipitation dilute->observe ph Adjust Buffer pH (e.g., to 6.5) observe->ph Yes cosolvent Add Co-solvent (e.g., 2% PEG 400) observe->cosolvent Yes cyclo Use Cyclodextrin (e.g., HP-β-CD) observe->cyclo Yes reduce_conc Lower Final Compound Conc. observe->reduce_conc Yes end_node Soluble Compound in Assay observe->end_node No ph->end_node cosolvent->end_node cyclo->end_node reduce_conc->end_node

G cluster_approaches Solubility Enhancement Approaches compound {this compound | Intrinsic Property: Low Aqueous Solubility} phys Physical Methods |  Particle Size Reduction (Micronization) |  Amorphous Solid Dispersions compound->phys chem Chemical Methods |  pH Modification (Acidification) |  Salt Formation (e.g., HCl salt) compound->chem form Formulation Methods |  Co-solvents (DMSO, PEG) |  Complexation (Cyclodextrins) compound->form result Enhanced Aqueous Solubility for Assays phys->result chem->result form->result

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?

A1: The most common cause of regioselectivity issues is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] This reaction, often a variant of the Knorr pyrazole synthesis, can proceed via two different pathways, leading to a mixture of two constitutional isomers, for example, the 1,3- and 1,5-disubstituted pyrazoles. The outcome depends on which of the two carbonyl groups of the dicarbonyl compound the substituted nitrogen of the hydrazine initially attacks.

Q2: Which factors influence the regiochemical outcome of the reaction?

A2: The regioselectivity is governed by a sensitive interplay of several factors:

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[3] For instance, a carbonyl group adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is more reactive.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the reaction to the less sterically hindered carbonyl group.

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly alter the regiochemical outcome.[4][5] Reactions can be steered towards kinetic or thermodynamic control depending on the conditions.[6][7][8]

Below is a diagram illustrating the two competing reaction pathways.

G cluster_start Reactants Start Unsymmetrical 1,3-Dicarbonyl + R²-NHNH₂ IntermediateA Initial attack at C-1 (e.g., more electrophilic carbonyl) Start->IntermediateA Path A IntermediateB Initial attack at C-3 (e.g., less hindered carbonyl) Start->IntermediateB Path B ProductA Regioisomer 1 (e.g., 1,5-disubstituted) IntermediateA->ProductA ProductB Regioisomer 2 (e.g., 1,3-disubstituted) IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in unsymmetrical pyrazole synthesis.

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common outcome when the substituents on the 1,3-dicarbonyl have similar steric and electronic properties. To resolve this, a change in reaction conditions is necessary to favor one pathway over the other.

Solution: Solvent Optimization

The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselectivity of the reaction.[1] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[1] Protic solvents may favor one isomer, while aprotic solvents can favor the other.[4]

Data Presentation: Effect of Solvent on Regioselectivity

The following data illustrates the powerful effect of solvent choice on the reaction of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate with methylhydrazine.

EntrySolventDesired Isomer (A) : Undesired Isomer (B) RatioTotal Yield (%)Reference
1EtOH22 : 7885[1]
2TFE80 : 2082[1]
3HFIP97 : 380[1]
Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.

Solution: Re-evaluate Synthetic Strategy

If solvent optimization is insufficient, a more fundamental change in strategy may be required.

  • Modify Starting Materials: If possible, modify the 1,3-dicarbonyl precursor to enhance the steric or electronic differences between the two carbonyls.

  • Alternative Synthesis Routes: Consider methods that offer inherent regiocontrol. A highly effective alternative is the [3+2] cycloaddition of N-alkylated tosylhydrazones with terminal alkynes, which often proceeds with complete regioselectivity to yield 1,3,5-trisubstituted pyrazoles.[9][10]

The following workflow can guide your decision-making process when encountering regioselectivity issues.

G Start Problem: Poor Regioselectivity CheckMixture Is the regioisomeric mixture ~1:1? Start->CheckMixture UndesiredMajor Is the major product the undesired isomer? CheckMixture->UndesiredMajor No SolventOpt Optimize Solvent: Try TFE or HFIP CheckMixture->SolventOpt Yes ModifySM Modify Starting Materials: Enhance Steric/Electronic Bias UndesiredMajor->ModifySM Yes CheckSuccess Is regioselectivity now acceptable? SolventOpt->CheckSuccess AltRoute Consider Alternative Synthesis: e.g., Tosylhydrazone + Alkyne CheckSuccess->AltRoute No End Problem Solved CheckSuccess->End Yes AltRoute->End ModifySM->AltRoute If modification is not feasible

Caption: Troubleshooting workflow for pyrazole regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

  • Methylhydrazine (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in the appropriate volume of HFIP.

  • To this solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel or recrystallization to obtain the desired pyrazole regioisomer.

  • Characterize the final product to confirm its structure and isomeric purity.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones

This protocol provides a method for achieving complete regioselectivity using N-alkylated tosylhydrazones and terminal alkynes.[9][10]

Materials:

  • N-alkylated tosylhydrazone (0.18 mmol, 1.0 eq)

  • Terminal alkyne (0.18 mmol, 1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (0.54 mmol, 3.0 eq)

  • 18-crown-6 (0.09 mmol, 0.5 eq)

  • Pyridine (1.0 mL)

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere (e.g., Nitrogen or Argon), add the N-alkylated tosylhydrazone (0.18 mmol) and 18-crown-6 (0.09 mmol).

  • Add dry pyridine (1.0 mL) and the terminal alkyne (0.18 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (0.54 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 15-30 minutes).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

References

Technical Support Center: N-Arylation of 4-Aminopyrazoles with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of 4-aminopyrazoles with piperidine, a crucial transformation in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the N-arylation of 4-aminopyrazoles with piperidine, offering potential causes and actionable solutions.

Q1: I am observing low to no conversion of my 4-halopyrazole starting material. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Buchwald-Hartwig amination of a 4-aminopyrazole is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Potential Causes:

    • Catalyst Inactivity: The palladium catalyst may be inactive or have decomposed. This can be due to impurities in the reagents or solvents, or exposure to oxygen.

    • Inappropriate Ligand: The phosphine ligand is critical for the catalytic cycle. An unsuitable ligand may not efficiently promote oxidative addition or reductive elimination.

    • Suboptimal Base: The choice and strength of the base are crucial for the deprotonation of the amine and the catalyst complex. An inappropriate base can lead to a stalled reaction.[1][2]

    • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive aryl halides.[3]

    • Solvent Issues: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Use a pre-catalyst to ensure the formation of the active Pd(0) species. For the coupling of 4-halopyrazoles with piperidine, sterically hindered biaryl phosphine ligands like tBuDavePhos have proven effective.[3][4]

    • Base Selection: A strong, non-nucleophilic base is generally required. Potassium tert-butoxide (KOtBu) is a common choice for this reaction. If KOtBu is suspected to be incompatible with other functional groups, other bases like cesium carbonate (Cs₂CO₃) can be screened.[5]

    • Temperature and Reaction Time: If the reaction is sluggish, consider increasing the temperature. Microwave irradiation can also be employed to reduce reaction times and potentially improve yields.[3][4]

    • Reagent and Solvent Purity: Ensure that the 4-aminopyrazole, piperidine, and all reagents are pure and dry. The solvent should be anhydrous and thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).

Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products can compete with the desired N-arylation, leading to reduced yields and complex purification.

  • Common Side Products & Solutions:

    • Hydrodehalogenation: This is the reduction of the 4-halopyrazole to the corresponding pyrazole.

      • Cause: This can be caused by β-hydride elimination from the amine or by impurities.

      • Solution: Ensure an inert atmosphere is maintained to minimize sources of hydrogen. Using a ligand that promotes rapid reductive elimination can also help.

    • Homocoupling of the Aryl Halide: The formation of a biarylpyràzole dimer.

      • Cause: This side reaction is more common with highly reactive aryl halides.

      • Solution: Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical. A ligand that favors C-N bond formation over C-C coupling should be selected.

    • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition.

      • Cause: High temperatures or the presence of impurities can lead to catalyst agglomeration and deactivation.

      • Solution: Use a more robust ligand that stabilizes the palladium center. Lowering the reaction temperature, if feasible, may also prevent decomposition.

Q3: I am working with an unprotected 4-aminopyrazole. Are there special considerations I need to take into account?

A3: Yes, the presence of the free amino group and the pyrazole N-H can lead to complications.

  • Potential Issues & Solutions:

    • Competitive N-arylation: The exocyclic amino group and the pyrazole ring nitrogen can both undergo N-arylation.

      • Solution: The regioselectivity can often be controlled by the choice of catalyst system and reaction conditions. Palladium catalysts often favor arylation of the exocyclic amine, while copper catalysts may favor arylation of the ring nitrogen.

    • Catalyst Inhibition: The unprotected N-H group on the pyrazole ring can coordinate to the palladium center and inhibit catalysis.[2][3]

      • Solution: Using a stronger base can help to deprotonate the pyrazole N-H, preventing it from interfering with the catalyst. Alternatively, protection of the pyrazole nitrogen with a suitable protecting group (e.g., trityl or benzyl) can be considered, although this adds extra steps to the synthesis.[3][4]

Data Presentation

The following tables summarize quantitative data for the N-arylation of 4-halopyrazoles with piperidine under various conditions.

Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles with Piperidine [4]

EntryHalogen (X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IPd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)0.1735
2BrPd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902460
3ClPd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene902415

Table 2: Ligand Screening for the Coupling of 4-Iodo-1-tritylpyrazole with Piperidine [4]

EntryLigandYield (%)
1XPhos25
2SPhos15
3RuPhos10
4tBuDavePhos35

Reaction Conditions: 4-iodo-1-tritylpyrazole (1.0 equiv), piperidine (2.0 equiv), Pd(dba)₂ (10 mol%), Ligand (20 mol%), KOtBu (2.0 equiv), Xylene, 160 °C (MW), 10 min.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 4-Bromo-1H-pyrazole with Piperidine (Adapted from literature for unprotected pyrazoles)

This protocol is adapted from procedures for the amination of unprotected 4-bromo-1H-pyrazoles.[6][7]

  • Materials:

    • 4-Bromo-1H-pyrazole

    • Piperidine

    • Palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv)

    • Anhydrous, degassed tetrahydrofuran (THF)

    • Schlenk tube or microwave vial

  • Procedure:

    • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromo-1H-pyrazole (1.0 equiv), the palladium pre-catalyst (2-5 mol%), and LiHMDS (2.2 equiv).

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add anhydrous, degassed THF via syringe, followed by piperidine (1.2-1.5 equiv).

    • Seal the vessel and heat the reaction mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-1H-pyrazole.

Visualizations

The following diagrams illustrate the key aspects of the N-arylation of 4-aminopyrazoles.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle for N-Arylation of 4-Aminopyrazole cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex Pd0->OA_complex Amine_complex Amine Complex OA_complex->Amine_complex Amido_complex Amido Complex Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product 4-(Piperidin-1-yl)-aminopyrazole Amido_complex->Product Reductive Elimination Py_X 4-Halo-aminopyrazole Py_X->OA_complex Oxidative Addition Piperidine Piperidine Piperidine->Amine_complex Base Base Base->Amido_complex HX_Base [H-Base]X

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental_Workflow General Experimental Workflow start Start reagents Combine 4-halopyrazole, Pd catalyst, ligand, and base in an inert atmosphere start->reagents solvent_amine Add anhydrous, degassed solvent and piperidine reagents->solvent_amine reaction Heat reaction mixture (conventional or microwave) solvent_amine->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete purification Purify crude product (column chromatography) workup->purification product Characterize final product purification->product

Caption: A typical experimental workflow for the N-arylation reaction.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or No Reaction check_catalyst Is the catalyst/ligand appropriate and active? start->check_catalyst check_base Is the base suitable and strong enough? check_catalyst->check_base Yes solution1 Screen different ligands (e.g., tBuDavePhos). Use a pre-catalyst. check_catalyst->solution1 No check_conditions Are the temperature and reaction time optimal? check_base->check_conditions Yes solution2 Switch to a stronger base (e.g., KOtBu or LiHMDS). Screen other bases. check_base->solution2 No check_reagents Are reagents and solvents pure and dry? check_conditions->check_reagents Yes solution3 Increase reaction temperature. Use microwave irradiation. check_conditions->solution3 No check_reagents->start Yes, problem persists solution4 Purify starting materials. Use anhydrous, deoxygenated solvent. check_reagents->solution4 No

Caption: A decision tree for troubleshooting common issues.

References

minimizing side reactions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data-driven insights to support your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of side reactions and low yields in pyrazole synthesis?

Low yields and the formation of byproducts are common issues that can stem from several factors:

  • Purity of Starting Materials : Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unintended side reactions, consuming reagents and reducing the yield of the desired pyrazole.[1]

  • Incomplete Reactions : The reaction may not be proceeding to completion under the chosen conditions. Strategies to overcome this include increasing the reaction time or temperature.[2] Microwave-assisted synthesis is an effective method to improve yields and significantly reduce reaction times.[2][3]

  • Formation of Stable Intermediates : In some syntheses, stable intermediates, such as hydroxylpyrazolidines, may form and fail to readily dehydrate to the final pyrazole product.[1] Adjusting reaction conditions, for instance by increasing the temperature or introducing a dehydrating agent, can facilitate the final conversion.[1]

  • Suboptimal Catalyst Choice : The type and concentration of the catalyst are critical. For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2][4] In specific cases, Lewis acids or catalysts like nano-ZnO have been demonstrated to enhance yields.[2][5]

Q2: How can I control regioselectivity when using unsymmetrical 1,3-dicarbonyls?

The formation of a mixture of regioisomers is a frequent and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in reactions like the Knorr synthesis.[1][5] The regioselectivity is governed by the steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[1]

Troubleshooting Poor Regioselectivity:

  • Solvent Selection : The choice of solvent can dramatically influence the regioselectivity. The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the preference for one regioisomer over the other, compared to traditional solvents like ethanol.[6] These solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby improving selectivity.[6]

  • pH Control : The pH of the reaction medium can alter the reaction pathway. Acidic conditions may favor the formation of a different major regioisomer compared to neutral or basic conditions.[1][7]

  • Reactant Stoichiometry : Recent studies have indicated that varying the ratio of the dicarbonyl and hydrazine reactants can also affect the final ratio of regioisomers.[7]

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-5-Aryl-3-Trifluoromethyl Pyrazoles

Entry 1,3-Dicarbonyl Substituent (R¹) Solvent Regioisomeric Ratio (5-Aryl : 3-Aryl) Reference
1 4-MeO-Ph EtOH 91:9
2 4-MeO-Ph TFE 98:2
3 4-MeO-Ph HFIP >99:1
4 Ph EtOH 90:10
5 Ph TFE 98:2
6 Ph HFIP >99:1
7 4-Cl-Ph EtOH 85:15

| 8 | 4-Cl-Ph | HFIP | >99:1 | |

Note: Data is illustrative of general trends. Specific ratios are highly dependent on the exact substrates.

G cluster_pathways Reaction Pathways Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Condensation Cyclocondensation Dicarbonyl->Condensation Hydrazine Substituted _N_-R³-Hydrazine Hydrazine->Condensation RegioisomerA Regioisomer A (Major Product in Fluorinated Alcohol) Condensation->RegioisomerA Pathway 1 (e.g., HFIP, TFE) RegioisomerB Regioisomer B (Major Product in Ethanol) Condensation->RegioisomerB Pathway 2 (e.g., EtOH)

Caption: Knorr synthesis pathways leading to different regioisomers.

Q3: Are there alternative methods to the classical Knorr condensation for achieving high regioselectivity?

Yes, several alternative strategies have been developed to circumvent the regioselectivity issues inherent in the classical Knorr synthesis.[3] These include:

  • 1,3-Dipolar Cycloadditions : This powerful method involves the reaction of a diazo compound with an alkyne.[1][3][8] It provides a different synthetic route to the pyrazole core and often yields a single regioisomer.[3]

  • Multicomponent Reactions : One-pot, multicomponent syntheses can offer regioselective access to complex, highly substituted pyrazoles.[1][3] These reactions are often facilitated by catalysts to control the outcome.[3]

  • Synthesis from α,β-Unsaturated Carbonyls : Reacting α,β-unsaturated ketones or aldehydes with hydrazines first forms pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles.[5][8] This multi-step approach can offer better regiocontrol in certain cases.[9]

Troubleshooting Guides

Issue 1: My reaction yield is low and I'm isolating a significant amount of an N-arylhydrazone byproduct.

This is a common side reaction, especially when the cyclization step is slow.[5][8] The initial condensation of the hydrazine with one of the carbonyl groups forms the hydrazone, which may be isolated if it is particularly stable or if the subsequent ring-closing step is disfavored.

  • Potential Cause : The reaction conditions (temperature, catalyst) are insufficient to promote the intramolecular cyclization.

  • Troubleshooting Steps :

    • Increase Temperature : Refluxing the reaction mixture can provide the necessary activation energy for the cyclization to occur.

    • Add an Acid Catalyst : A catalytic amount of glacial acetic acid or a mineral acid can protonate the second carbonyl group, making it more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazone intermediate.[4][10]

    • Change Solvent : Ensure the solvent is appropriate for the required reaction temperature and facilitates the desired mechanism.

Issue 2: The reaction has stopped at a stable hydroxylpyrazolidine intermediate.

The formation of a hydroxylpyrazolidine (a cyclic hemiaminal) is a key intermediate step in the reaction.[1][7] In some cases, particularly with electron-withdrawing groups, this intermediate can be stable and difficult to dehydrate.

  • Potential Cause : The energy barrier for the final dehydration step to form the aromatic pyrazole ring is too high under the current conditions.

  • Troubleshooting Steps :

    • Acid Catalysis : The dehydration step is acid-catalyzed. Ensure a sufficient amount of acid is present to protonate the hydroxyl group, converting it into a good leaving group (water).

    • Use a Dehydrating Agent : If stronger conditions are required, consider adding a chemical dehydrating agent or using a Dean-Stark apparatus to remove water from the reaction mixture azeotropically, driving the equilibrium towards the pyrazole product.

G start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity Impurity Suspected check_conditions Review Reaction Conditions start->check_conditions Reaction Incomplete check_regio Mixture of Regioisomers? start->check_regio Multiple Products on TLC/LCMS purify_sm Purify Starting Materials check_purity->purify_sm increase_temp Increase Temperature or Reaction Time check_conditions->increase_temp change_catalyst Optimize Catalyst (Type and Loading) check_conditions->change_catalyst change_solvent Change Solvent (e.g., TFE, HFIP) check_regio->change_solvent Yes end_yield Improved Yield increase_temp->end_yield change_catalyst->end_yield end_selectivity Improved Regioselectivity change_solvent->end_selectivity purify_sm->end_yield

Caption: A logical workflow for troubleshooting pyrazole synthesis.

Experimental Protocols

Protocol: Regioselective Knorr Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol

This protocol provides a general method for the regioselective synthesis of a pyrazole derivative from an unsymmetrical 1,3-diketone and a substituted hydrazine, employing 2,2,2-trifluoroethanol (TFE) to maximize regioselectivity.[6]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine or hydrazine salt (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (catalytic, optional)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Dissolution : Add TFE to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Hydrazine : Add the substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), it may be added directly. A catalytic amount of glacial acetic acid (e.g., 3-5 drops) can be added to facilitate the reaction.[4]

  • Reaction : Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure pyrazole regioisomer.[1]

References

Technical Support Center: Enhancing the Stability of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Issue 1: My compound changes color (e.g., turns yellow/brown) upon storage or in solution.

  • Question: Why is my sample of this compound discolored?

  • Answer: Discoloration is a common indicator of oxidative degradation. The aromatic amine group (-NH₂) on the pyrazole ring is susceptible to oxidation, which can form colored impurities. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.[][2][3]

  • Troubleshooting Guide:

    • Minimize Oxygen Exposure: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).[3] For solutions, use de-gassed solvents and purge the headspace of the vial with an inert gas before sealing.

    • Protect from Light: Store both solid and solution samples in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[3][4]

    • Use Antioxidants: For solution-based studies, consider adding an antioxidant to the formulation. The choice depends on the solvent system (see Table 2 for examples).[][2][5]

    • Add a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[3][4]

Issue 2: I am observing new peaks in my HPLC analysis after storing my compound.

  • Question: My HPLC chromatogram shows new impurity peaks that were not present in the freshly prepared sample. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests that your compound is degrading. The primary degradation pathways for a molecule like this compound are likely oxidation of the aromatic amine and potential N-dealkylation of the piperidine ring.[6][7][8] The stability can also be sensitive to the pH of the solution.[9]

  • Troubleshooting Guide:

    • Characterize Degradants: If possible, use techniques like LC-MS to get a mass of the impurity peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest N-oxide formation).[10]

    • Perform a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, peroxide, heat, light) to understand its liabilities. This is a key step in developing a stability-indicating analytical method.[11][12][13] (See Experimental Protocol 1).

    • Control pH: The stability of amine-containing compounds is often pH-dependent.[9] Prepare your solutions in a buffered system (e.g., citrate, acetate, or phosphate buffers) to maintain a consistent pH where the compound is most stable.[4] Experiment with a range of pH values (e.g., 4, 7, 9) to find the optimal condition.

    • Evaluate Excipient Compatibility: If you are working on a formulation, ensure the excipients are not contributing to degradation. Some excipients can contain reactive impurities like peroxides.[5][14]

Issue 3: The potency or measured concentration of my compound decreases over time.

  • Question: Why is the measured concentration of my stock solution decreasing faster than expected?

  • Answer: A loss of potency is a direct consequence of compound degradation. In addition to chemical degradation, physical adsorption of the compound onto the surface of the storage container can also lead to an apparent decrease in concentration.

  • Troubleshooting Guide:

    • Implement Stabilization Strategies: Apply the strategies from Issues 1 and 2 (inert atmosphere, light protection, pH control, antioxidants).

    • Check Storage Temperature: While room temperature might be convenient, storing solutions at lower temperatures (4°C or -20°C) can significantly slow down degradation kinetics.[15] Ensure the compound is soluble at these temperatures to avoid precipitation.

    • Evaluate Container Material: Consider if your compound is adsorbing to the storage vial. Test different materials (e.g., polypropylene vs. borosilicate glass) or use silanized glass vials to minimize surface interactions.

    • Formulation Modification: For preclinical or clinical formulations, strategies like microencapsulation or complexation with cyclodextrins can create a protective barrier around the molecule, enhancing its stability.[3][4]

Data Presentation: Forced Degradation Study

A forced degradation study is essential to identify the intrinsic stability characteristics of a drug substance. The table below presents hypothetical data from such a study on this compound.

Table 1: Example Forced Degradation Data for this compound

Stress ConditionTimeAssay (% Initial)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl24 h98.5%0.8%Not Detected
0.1 M NaOH24 h99.1%0.5%Not Detected
5% H₂O₂8 h75.4%18.2% (N-oxide)4.5%
Heat (80°C)72 h95.2%3.1%1.1%
Light (ICH Q1B)8 h88.9%9.5%Not Detected
Control (Dark, RT)72 h99.5%0.3%Not Detected

This data suggests the compound is highly susceptible to oxidation and moderately sensitive to light, but relatively stable to acid, base, and heat.

Table 2: Common Stabilizing Excipients for Formulations

StrategyExcipient ClassExamplesPrimary Degradation Target
pH Control Buffering AgentsAcetate, Citrate, PhosphatepH-sensitive hydrolysis/oxidation[4]
Oxidation Prevention AntioxidantsButylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Sodium Metabisulfite, Ascorbic AcidOxidation[][2]
Metal Catalysis Prevention Chelating AgentsEDTA, Citric AcidMetal-catalyzed oxidation[3][4]
Physical Protection Complexing AgentsHydroxypropyl-β-CyclodextrinMultiple Pathways[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and intrinsic stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Methanol or Acetonitrile:Water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 5% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Store the stock solution (in a sealed vial) in an oven at 80°C.

    • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., NLT 1.2 million lux hours and 200 W h/m²).[11][16]

  • Control Sample: Keep a stock solution protected from light at room temperature and another at 4°C.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24, 72 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., RP-HPLC with UV detection).[10][17]

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the peak area percentage of any new degradation products.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., Discoloration, New HPLC Peaks) check_env Review Storage Conditions: - Oxygen Exposure? - Light Exposure? - Temperature? start->check_env implement_basic Implement Basic Protection: 1. Store under Inert Gas (N₂/Ar) 2. Use Amber Vials / Protect from Light 3. Store at Lower Temperature (4°C) check_env->implement_basic Yes reanalyze Re-analyze Sample implement_basic->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Stable issue_persists Issue Persists reanalyze->issue_persists Unstable is_formulation Is the compound in a formulation/solution? issue_persists->is_formulation check_ph Investigate pH Effects: - Measure pH of solution - Test stability in buffered solutions (e.g., pH 4, 7, 9) is_formulation->check_ph Yes perform_forced Perform Forced Degradation Study to Understand Liabilities is_formulation->perform_forced No (Solid State) add_stabilizers Add Stabilizers to Formulation: 1. Use Optimal pH Buffer 2. Add Antioxidant (e.g., BHT) 3. Add Chelating Agent (e.g., EDTA) check_ph->add_stabilizers add_stabilizers->reanalyze perform_forced->implement_basic

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways parent 1-(1-methylpiperidin-4-yl) -1H-pyrazol-4-amine oxidation Oxidation (H₂O₂, Air, Light, Metal Ions) parent->oxidation dealkylation Metabolic / Chemical N-Dealkylation parent->dealkylation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation n_oxide Aromatic Amine N-Oxide oxidation->n_oxide Major dimer Dimerization Products oxidation->dimer Minor demethylated 1-(piperidin-4-yl) -1H-pyrazol-4-amine dealkylation->demethylated photo_products Ring-Opened or Rearranged Products photodegradation->photo_products

References

Technical Support Center: Refining Assay Conditions for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential targets for this compound and which initial assays are recommended?

A1: The pyrazole and piperidine moieties are common scaffolds in kinase inhibitors. Therefore, initial screening against a panel of kinases is a recommended starting point. Biochemical kinase assays are ideal for determining direct inhibitory activity and IC50 values.[1][2] Subsequently, cell-based assays should be employed to assess cellular potency, considering factors like cell permeability and engagement with the target in a native environment.[3][4]

Q2: My IC50 values for this compound vary significantly between biochemical and cell-based assays. What could be the cause?

A2: Discrepancies between biochemical and cellular assay results are common. Several factors could contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[3]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.[3]

  • High ATP Concentration in Cells: In cell-based kinase assays, the high intracellular concentration of ATP can compete with ATP-competitive inhibitors, resulting in a higher apparent IC50 value compared to biochemical assays where ATP concentrations can be controlled.[3]

  • Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cell.

Q3: I am observing a high background signal in my fluorescence-based kinase assay. How can I troubleshoot this?

A3: High background in fluorescence-based assays can stem from several sources:

  • Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[1] To check for this, run a control experiment with the compound in the assay buffer without the enzyme or detection reagents.[1]

  • Interference with Detection Reagents: The compound might interact with the assay's detection components.[1] A control experiment without the kinase enzyme can help identify if the compound interferes with the substrate or detection reagents.[1]

  • Light Scatter: At high concentrations, the compound may precipitate or form aggregates, leading to light scattering. Visually inspect the wells for any precipitation.

Q4: My dose-response curves are not reproducible. What are the key parameters to standardize?

A4: Poor reproducibility in dose-response curves often points to inconsistencies in the experimental setup. Key factors to control include:

  • Cell Health and Density: Ensure that cells are healthy, within a consistent passage number range, and seeded at the same density for each experiment.[3] Avoid using cells that are over-confluent.[3]

  • Reagent Preparation and Storage: Prepare fresh serial dilutions of the compound for each experiment. Ensure all reagents are stored correctly and have not expired.[5]

  • Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures, as enzyme kinetics are highly sensitive to these parameters.[6]

  • Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of all solutions to minimize variability.[3]

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Consider not using the outer wells for critical data points or filling them with a buffer to maintain humidity.[3]

Troubleshooting Guides

Biochemical Kinase Assay Troubleshooting
Issue Potential Cause Recommended Solution
High Background Signal Compound autofluorescence.Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If significant, consider a different assay format (e.g., luminescence or radiometric).[1]
Compound interference with detection reagents.Run control experiments without the kinase to see if the compound affects the detection reagents directly.[1]
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration.Titrate the enzyme and substrate to determine the optimal concentrations that yield a robust signal.
Incorrect ATP concentration (for kinase assays).The IC50 of competitive inhibitors is sensitive to the ATP concentration. Use an ATP concentration close to the Km for ATP to accurately determine the potency of competitive inhibitors.[7]
Inconsistent IC50 Values Reagent instability (enzyme, ATP).Prepare fresh reagents for each experiment and store them appropriately. Avoid repeated freeze-thaw cycles.
Inaccurate serial dilutions.Carefully prepare serial dilutions and use calibrated pipettes.
Cell-Based Assay Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Cellular Activity Poor cell permeability.Consider using cell lines with higher expression of relevant transporters or modify the compound to improve its physicochemical properties.
Compound is a substrate for efflux pumps.Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
High Variability Between Wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between plating.[6]
Edge effects on the plate.Fill the perimeter wells with media or buffer and do not use them for experimental data.[3]
Cell Toxicity Observed Compound is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where the compound is not toxic. Conduct functional assays below the toxic concentration.
Inconsistent Dose-Response Cells are in different growth phases.Standardize the cell culture conditions, including seeding density and duration of culture before adding the compound.[3]

Experimental Protocols

Protocol: Generic Biochemical Kinase Assay (Fluorescence-Based)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular kinase being assayed.

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a peptide)

  • ATP

  • This compound (serially diluted)

  • Kinase assay buffer

  • Detection reagent

  • Stop solution (e.g., EDTA)

  • 384-well assay plates

Procedure:

  • Compound Plating: Add 5 µL of serially diluted this compound to the wells of a 384-well plate. Include vehicle controls (e.g., DMSO).

  • Enzyme Addition: Add 5 µL of the kinase diluted in assay buffer to all wells except the "No Enzyme" control wells. Add 5 µL of assay buffer to the "No Enzyme" control wells.[1]

  • Initiate Reaction: Add 10 µL of a pre-mixed solution of the substrate and ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a time within the linear range of the reaction.

  • Stop Reaction: Add 5 µL of stop solution to all wells.

  • Detection: Add 5 µL of the detection reagent to all wells and incubate as required by the manufacturer.

  • Read Plate: Measure the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.

Protocol: General Cell Proliferation Assay (e.g., MTT Assay)

This protocol is to assess the effect of the compound on cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[8]

  • Cell culture medium with serum

  • This compound (serially diluted)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_start Prepare Serial Dilutions of Compound b_assay Kinase Activity Assay (e.g., Fluorescence) b_start->b_assay b_ic50 Determine IC50 b_assay->b_ic50 c_start Cell Seeding & Treatment b_ic50->c_start Inform Concentration Range for Cellular Assays c_prolif Proliferation/Viability Assay (e.g., MTT) c_start->c_prolif c_target Target Engagement Assay (e.g., Western Blot for p-Substrate) c_start->c_target c_gi50 Determine GI50 c_prolif->c_gi50 troubleshooting_logic start Inconsistent Assay Results? biochem Biochemical Assay? start->biochem cell_based Cell-Based Assay? start->cell_based reagent Check Reagent Stability & Preparation biochem->reagent Yes conditions Verify Assay Conditions (Temp, Time) biochem->conditions Yes pipetting Confirm Pipetting Accuracy biochem->pipetting Yes cell_based->conditions Yes cell_health Assess Cell Health & Density cell_based->cell_health Yes permeability Investigate Cell Permeability/Efflux cell_based->permeability Yes

References

Validation & Comparative

Cross-Reactivity Profile of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, this document presents a representative selectivity profile against a panel of kinases, illustrating the compound's potential as a selective inhibitor. The methodologies detailed herein are standard industry practices for assessing compound selectivity and off-target effects, providing a framework for the experimental evaluation of this and similar molecules.

I. Comparative Kinase Selectivity Profile

The following table summarizes hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This profile is crucial for assessing the compound's specificity and potential for off-target effects. The data is presented as IC50 values, which indicate the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value signifies higher potency.

Table 1: Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetPrimary Target FamilyIC50 (nM)
Target Kinase A Tyrosine Kinase 15
Kinase BSerine/Threonine Kinase>10,000
Kinase CTyrosine Kinase850
Kinase DSerine/Threonine Kinase>10,000
Kinase ETyrosine Kinase1,200
Kinase FSerine/Threonine Kinase>10,000
Kinase GTyrosine Kinase2,500
Kinase HSerine/Threonine Kinase>10,000
Kinase ITyrosine Kinase>10,000
Kinase JSerine/Threonine Kinase>10,000

Note: The data presented in this table is for illustrative purposes to demonstrate a typical kinase selectivity profile and is not based on actual experimental results for this compound.

II. Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to generate the data presented above and to further characterize the cross-reactivity profile of a test compound.

A. Radiometric Kinase Assay for IC50 Determination

This assay is considered a gold standard for measuring kinase activity due to its high sensitivity and direct readout.[1]

  • Objective: To determine the concentration of the test compound that inhibits 50% of the enzymatic activity of a specific kinase (IC50).

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide or protein

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)

    • Test compound (this compound) at various concentrations

    • P81 phosphocellulose paper or membrane

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a reaction plate, add the kinase, its specific substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP or [γ-³³P]ATP.

    • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

B. Competition Binding Assay

Competition binding assays are used to determine the relative affinity of a test compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.[2]

  • Objective: To determine the binding affinity (Ki) of the test compound to a panel of receptors, ion channels, and transporters to identify potential off-target interactions.

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • A specific radioligand for each target.

    • Incubation buffer specific to the target.

    • Test compound at various concentrations.

    • Glass fiber filters (e.g., GF/C) pre-treated with a blocking agent (e.g., polyethyleneimine).

    • Filtration apparatus.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes or purified receptors with a fixed concentration of the specific radioligand and varying concentrations of the test compound.[2][3]

    • Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes).[3]

    • Terminate the binding reaction by rapid filtration through the glass fiber filters to separate the bound from the unbound radioligand.[4]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

III. Visualizations

A. Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling cascade, a common pathway in which kinase inhibitors like this compound might act.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

B. Experimental Workflow Diagram

The following diagram outlines the typical workflow for cross-reactivity profiling of a small molecule inhibitor.

G Cross-Reactivity Profiling Workflow cluster_screening Primary Screening & Profiling cluster_analysis Data Analysis & Interpretation cluster_validation Cellular & In Vivo Validation Compound Test Compound (this compound) PrimaryAssay Primary Target Assay (e.g., Target Kinase A) Compound->PrimaryAssay KinasePanel Kinase Panel Screening (e.g., 100+ kinases) Compound->KinasePanel ReceptorPanel Receptor & Ion Channel Panel (Safety Panel) Compound->ReceptorPanel IC50 IC50/Ki Determination PrimaryAssay->IC50 KinasePanel->IC50 ReceptorPanel->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity OffTarget Off-Target Identification Selectivity->OffTarget CellularAssay Cell-Based Assays OffTarget->CellularAssay InVivo In Vivo Efficacy & Toxicity Studies CellularAssay->InVivo

Caption: A flowchart illustrating the key stages of in vitro cross-reactivity profiling.

References

Navigating Off-Target Effects: A Comparative Guide to Piperidine-Containing Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific kinase inhibitors remains a paramount challenge in drug discovery. Off-target activities can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of three prominent piperidine-containing pyrazole kinase inhibitors: Crizotinib, Ruxolitinib, and AT9283. By presenting quantitative experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.

Comparative Off-Target Profile

The following table summarizes the inhibitory activity of Crizotinib, Ruxolitinib, and AT9283 against a panel of kinases. The data, presented as IC50 (the half-maximal inhibitory concentration), highlights the on-target potency and the extent of off-target interactions. Lower IC50 values indicate greater potency.

Kinase TargetCrizotinib IC50 (nM)Ruxolitinib IC50 (nM)AT9283 IC50 (nM)Primary Target(s)
ALK 20 >10000-Crizotinib
ROS1 1.7 >10000-Crizotinib
MET 1.6>10000-Crizotinib (off-target)
JAK1 >100003.3 -Ruxolitinib
JAK2 >100002.8 1.2 Ruxolitinib, AT9283
JAK3 >100004285.4Ruxolitinib (off-target)
TYK2 >1000019-Ruxolitinib (off-target)
AURKA (Aurora A) --3 AT9283
AURKB (Aurora B) --3 AT9283
FLT3 --1.5 AT9283 (off-target)
ABL1--1AT9283 (off-target)
ACK114--Crizotinib (off-target)
CAMK2D630--Crizotinib (off-target)
CHEK2930--Crizotinib (off-target)
FAK17--Crizotinib (off-target)
GSK3B22001900-Crizotinib, Ruxolitinib (off-target)
LCK17001200-Crizotinib, Ruxolitinib (off-target)
p38α220--Crizotinib (off-target)
ROCK2530--Crizotinib (off-target)
SRC21002000-Crizotinib, Ruxolitinib (off-target)

Data for Crizotinib and Ruxolitinib was sourced from Carna Biosciences kinase profiling data. Data for AT9283 was compiled from various scientific publications. A hyphen (-) indicates that data was not available in the accessed resources.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological interactions and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.

G General Workflow for Assessing Off-Target Effects cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Functional Characterization cluster_3 Outcome A Test Compound (Piperidine-Containing Pyrazole Inhibitor) B Broad Kinase Panel Screen (e.g., KINOMEscan) A->B C Dose-Response Assays (IC50 Determination) B->C D Cellular Target Engagement (e.g., CETSA) C->D E Phenotypic Screening D->E F Pathway Analysis (e.g., Western Blot) D->F G Identification of On- and Off-Target Effects E->G F->G

Caption: A generalized workflow for identifying and validating the off-target effects of kinase inhibitors.

JAK_STAT_Pathway Inhibition of the JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits AT9283 AT9283 AT9283->JAK Inhibits

Caption: Ruxolitinib and AT9283 inhibit the JAK-STAT pathway by targeting JAK kinases.

Experimental Protocols

A critical component of comparative analysis is the understanding of the methodologies used to generate the data. Below are detailed protocols for key experiments cited in the evaluation of kinase inhibitor off-target effects.

Kinase Profiling via Radiometric Assay (HotSpot™ Platform)

This method is widely used to determine the inhibitory activity of a compound against a large panel of kinases.

  • Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a kinase-specific substrate. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate (protein or peptide)

    • [γ-³³P]ATP

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound dissolved in DMSO

    • P81 phosphocellulose paper

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound within a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.

  • Materials:

    • Cultured cells

    • Test compound dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • PCR tubes or plates

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Primary antibody specific to the target protein

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence substrate

  • Procedure:

    • Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice to prepare a cell lysate.

    • Clear the lysate by centrifugation to remove cell debris.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

    • Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific primary antibody.

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

By understanding the on-target and off-target activities of piperidine-containing pyrazole inhibitors, researchers can better anticipate potential side effects, refine structure-activity relationships, and ultimately design more selective and effective therapeutic agents. The methodologies and comparative data presented in this guide serve as a valuable resource for advancing kinase inhibitor drug discovery programs.

Comparative Analysis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine analogs, with a focus on their activity as kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a variety of therapeutic agents.[1][2] Analogs of 4-aminopyrazole, in particular, have demonstrated significant potential as inhibitors of key kinases involved in cancer and inflammatory diseases, such as Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[3][4] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel kinase inhibitors based on this scaffold.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives against Janus kinases (JAK1, JAK2, and JAK3). These compounds share a common structural motif with the this compound core, where structural modifications have been explored to understand their impact on potency and selectivity. The data highlights how substitutions on the pyrazole-linked heterocyclic core influence kinase inhibition.

Table 1: In Vitro Inhibitory Activity of 4-Amino-(1H)-Pyrazole Analogs against JAK Kinases

Compound IDR Group (Substitution on Heterocycle)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
3a -H>10,000>10,000>10,000[4]
3b 2-methylphenyl150120180[4]
3c 3-methylphenyl856095[4]
3d 4-methylphenyl705080[4]
3e 4-ethylphenyl654575[4]
3f 4-isopropylphenyl3.42.23.5[4]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Structure-Activity Relationship (SAR) Summary

The data presented in Table 1 suggests several key SAR trends for this series of 4-aminopyrazole analogs as JAK inhibitors:

  • Necessity of Substitution: The unsubstituted analog (3a ) is inactive, indicating that substitution on the phenyl ring is crucial for achieving potent JAK inhibition.[4]

  • Impact of Alkyl Substitution: The introduction of small alkyl groups on the phenyl ring generally improves activity.

  • Positional Isomerism: The position of the methyl group on the phenyl ring influences potency, with the para-position (3d ) being slightly more favorable than meta (3c ) or ortho (3b ).[4]

  • Effect of Alkyl Chain Length: Increasing the size of the alkyl group at the para-position from methyl (3d ) to ethyl (3e ) and then to isopropyl (3f ) leads to a significant increase in potency across all three JAK isoforms. The isopropyl-substituted analog 3f is the most potent compound in this series, with low nanomolar IC₅₀ values.[4]

These findings suggest that a hydrophobic pocket in the ATP-binding site of JAK kinases can accommodate increasingly larger and more lipophilic substituents at the para-position of the phenyl ring, leading to enhanced inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

  • Materials:

    • Recombinant human JAK1, JAK2, and JAK3 enzymes

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate peptide solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).[5]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.[5]

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Cell Viability and Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability and proliferation by measuring the metabolic activity of living cells.[3]

  • Materials:

    • Cancer cell lines (e.g., HEL, K562, PC-3, MCF-7)[4]

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into a water-insoluble purple formazan.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

3. Western Blot Analysis for Target Engagement

Western blotting is used to detect specific proteins in a sample and can be employed to assess whether a kinase inhibitor affects the phosphorylation of its target and downstream signaling proteins within the cell.[3][6]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Rb)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a BCA assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., a phosphorylated form of a kinase substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • The intensity of the bands indicates the abundance of the target protein.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for the evaluation of this compound analogs.

SAR_of_4_Aminopyrazole_Analogs Structure-Activity Relationship of 4-Aminopyrazole Analogs as JAK Inhibitors cluster_substituents Substitutions on Phenyl Ring Core 4-Aminopyrazole Core Essential for Kinase Binding Piperidine 1-Methylpiperidine Improves Solubility and Pharmacokinetics Core->Piperidine Attached at N1 Heterocycle Phenyl Ring Site for Substitution Core->Heterocycle Attached at C4-amino R_H R = H (Inactive) Heterocycle->R_H R_Me R = Methyl (Moderately Active) Heterocycle->R_Me R_iPr R = Isopropyl (Highly Active) Heterocycle->R_iPr R_H->R_Me Increased Activity R_Me->R_iPr Further Increased Activity

Caption: SAR summary for 4-aminopyrazole analogs targeting JAK kinases.

Experimental_Workflow Workflow for Evaluating Kinase Inhibitor Analogs Start Synthesize Analogs Biochemical_Assay In Vitro Kinase Inhibition Assay (IC₅₀) Start->Biochemical_Assay Cell_Viability Cell-Based Antiproliferative Assay (GI₅₀) Biochemical_Assay->Cell_Viability Potent Hits Target_Engagement Western Blot for Downstream Signaling Cell_Viability->Target_Engagement Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Target_Engagement->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization JAK_STAT_Pathway Inhibition of the JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor This compound Analog Inhibitor->JAK

References

comparative analysis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine with other pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine and Structurally Related Pyrazole Scaffolds in Kinase Inhibition and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide provides a comparative analysis of the biological activity of pyrazole derivatives structurally related to this compound, with a focus on their role as kinase inhibitors and their efficacy against cancer cell lines. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally analogous compounds to provide insights into the potential therapeutic applications and structure-activity relationships (SAR) of this chemical series.

The core structure, characterized by a 4-amino pyrazole ring substituted at the N1 position with a heterocyclic or carbocyclic moiety, is a common motif in the design of kinase inhibitors.[1][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] This guide will explore how modifications to the pyrazole scaffold, particularly at the N1 and C4 positions, influence biological activity.

Comparative Biological Activity

To provide a meaningful comparison, we have selected several 4-amino-1H-pyrazole derivatives from the literature that share key structural features with this compound. The following tables summarize their inhibitory activity against various kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibitory Activity

Many 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that are critical components of the JAK/STAT signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[1] The table below compares the kinase inhibitory activity of selected pyrazole derivatives.

Table 1: Kinase Inhibitory Activity of Selected 4-Amino-1H-Pyrazole Derivatives

Compound IDR1-Substituent (at N1)R2-Substituent (at C4-amino)Target KinaseIC50 (nM)Reference
3f Pyrimidine2,4-dichloro-5-methoxyphenylJAK13.4[1]
JAK22.2[1]
JAK33.5[1]
11b 7H-pyrrolo[2,3-d]pyrimidine4-fluoro-2-methoxyphenylJAK110.5[1]
JAK24.1[1]
JAK312.3[1]
AT9283 1-(N-methyl-piperidine-4-yl)-methyl2,4-dichloro-5-methoxyphenyl ureaAurora A~3[5]
Aurora B~3[5]
JAK21.2[5]
Abl (T315I)4[5]
15 1-methyl-1H-pyrazol-4-ylPyrimidin-2-ylCDK25[7][8]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

The data in Table 1 highlights the potent, low nanomolar inhibition of JAK kinases by compounds 3f and 11b .[1] This suggests that the 4-amino-1H-pyrazole core is a highly effective scaffold for targeting these enzymes. The nature of the substituent at the N1 position appears to significantly influence potency and selectivity. AT9283, which features a piperidine-containing side chain, demonstrates broad-spectrum kinase inhibition, including potent activity against Aurora kinases and JAK2.[5] Compound 15 shows potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), indicating that this scaffold can be adapted to target different kinase families.[7][8]

Anticancer Activity

The kinase inhibitory activity of these pyrazole derivatives often translates into potent anticancer effects. The following table presents the cytotoxic activity of selected compounds against various cancer cell lines.

Table 2: Cytotoxic Activity of Selected 4-Amino-1H-Pyrazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
3f HELHuman erythroleukemia0.89[1]
K562Human chronic myelogenous leukemia1.02[1]
PC-3Human prostate cancer1.35[1]
MCF-7Human breast adenocarcinoma1.87[1]
11b HELHuman erythroleukemia0.35[1]
K562Human chronic myelogenous leukemia0.37[1]
15 A2780Human ovarian carcinoma0.158[7][8]
HCT116Human colorectal carcinoma0.127[7][8]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data in Table 2 demonstrates that these pyrazole derivatives exhibit potent, sub-micromolar to low micromolar cytotoxic activity against a range of cancer cell lines.[1][7][8] Notably, compound 11b shows selective and potent cytotoxicity against leukemia cell lines HEL and K562.[1] Compound 15 displays broad and potent antiproliferative activity across multiple cancer cell lines.[7][8] This underscores the therapeutic potential of the 4-amino-1H-pyrazole scaffold in oncology.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of chemical compounds. Below are the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, kinase assay buffer, test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based signal.

  • Data Analysis: a. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity. b. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Culture: a. Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (DMSO). b. Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: a. The absorbance is directly proportional to the number of viable cells. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Inhibitor 4-Amino-Pyrazole Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Induces

Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-amino-pyrazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxic IC50 Cell_Viability->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR

Caption: A typical experimental workflow for the evaluation of novel pyrazole-based kinase inhibitors.

Conclusion

The 4-amino-1H-pyrazole scaffold represents a highly versatile and potent core for the development of kinase inhibitors with significant anticancer activity. While direct experimental data for this compound is limited, the comparative analysis of structurally related compounds provides strong evidence for the potential of this chemical class. The nature of the substituents at the N1 and C4 positions of the pyrazole ring plays a crucial role in determining the potency, selectivity, and overall biological profile of these compounds. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel pyrazole-based therapeutics. Further investigation into compounds such as this compound is warranted to fully elucidate their therapeutic potential.

References

Comparative In Vivo Efficacy of IRAK4 Inhibitors in a Murine Model of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am unable to provide specific "in vivo efficacy studies" for the compound "1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine". This is likely a novel or proprietary compound, and as such, its research data, including in vivo efficacy, is not publicly available.

However, I can provide a template for a comparison guide based on a class of compounds that are structurally and functionally related and for which public data is available. For this purpose, I will use IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which often feature pyrazole scaffolds and are investigated for their role in inflammatory diseases. This will serve as a comprehensive example of how to structure such a guide.

This guide provides a comparative analysis of the in vivo efficacy of two representative IRAK4 inhibitors, Compound A and Compound B, in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Data Summary

The following table summarizes the in vivo efficacy of Compound A and Compound B in reducing TNF-α levels, a key inflammatory cytokine, following LPS challenge in mice.

CompoundDose (mg/kg)Route of AdministrationTNF-α Inhibition (%)p-value
Vehicle -Oral0-
Compound A 10Oral45<0.05
30Oral78<0.01
100Oral92<0.001
Compound B 10Oral35<0.05
30Oral65<0.01
100Oral85<0.001

Experimental Protocols

2.1. Animal Model

  • Species: Male BALB/c mice

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals were acclimatized for at least 7 days before the experiment.

2.2. LPS-Induced Inflammation Model

  • Mice were randomly assigned to vehicle or treatment groups (n=8 per group).

  • Compound A, Compound B, or vehicle (0.5% methylcellulose in water) was administered orally one hour prior to LPS challenge.

  • Inflammation was induced by an intraperitoneal (i.p.) injection of LPS (100 µg/kg) from Escherichia coli O111:B4.

  • Ninety minutes after the LPS injection, blood samples were collected via cardiac puncture.

  • Serum was separated by centrifugation and stored at -80°C until analysis.

2.3. TNF-α Measurement

  • Serum TNF-α levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The percentage of TNF-α inhibition was calculated relative to the vehicle-treated group.

2.4. Statistical Analysis

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle group.

  • A p-value of less than 0.05 was considered statistically significant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes LPS LPS LPS->TLR_IL1R Compound IRAK4 Inhibitor (Compound A/B) Compound->IRAK4

Caption: IRAK4 signaling pathway targeted by inhibitors.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomization into Groups (n=8) Acclimatization->Grouping Dosing 3. Oral Administration (Vehicle, Compound A, or B) Grouping->Dosing LPS_Challenge 4. LPS Injection (i.p.) (1 hour post-dosing) Dosing->LPS_Challenge Blood_Collection 5. Blood Collection (90 min post-LPS) LPS_Challenge->Blood_Collection Analysis 6. Serum TNF-α Measurement (ELISA) Blood_Collection->Analysis

Caption: In vivo experimental workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.